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  • Product: 3-Nitrobenzoic acid cyclohexylamine salt
  • CAS: 34139-62-3

Core Science & Biosynthesis

Foundational

Advanced Structural Characterization and Hydrogen Bonding Network of 3-Nitrobenzoic Acid Cyclohexylamine Salt

Executive Summary The rational design of multi-component pharmaceutical solid forms—specifically salts and cocrystals—is a critical vector in drug development and materials science. This technical whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-component pharmaceutical solid forms—specifically salts and cocrystals—is a critical vector in drug development and materials science. This technical whitepaper provides an in-depth analysis of the 3-nitrobenzoic acid cyclohexylamine salt (cyclohexylaminium 3-nitrobenzoate). By deconstructing the thermodynamic rationale for its formation, the topology of its hydrogen-bonding network, and the self-validating methodologies required for its characterization, this guide serves as an authoritative blueprint for researchers engaged in crystal engineering and solid-state active pharmaceutical ingredient (API) formulation[1].

Thermodynamic Rationale: The ΔpKa Rule

The fundamental decision point in multi-component crystal engineering is predicting whether two co-formers will yield a salt (via proton transfer) or a cocrystal (via neutral hydrogen bonding). This is governed by the ΔpKa rule ().

For our system:

  • Acid: 3-Nitrobenzoic acid ( pKa≈3.45 )

  • Base: Cyclohexylamine ( pKa≈10.66 )

  • ΔpKa : 10.66−3.45=7.21

Because ΔpKa>3 , the system resides firmly in the salt domain. The thermodynamic driving force dictates a complete proton transfer from the carboxylic acid to the primary amine, yielding the C6​H14​N+⋅C7​H4​NO4−​ ionic pair. Contrast this with weaker bases like pyridine, which can form complex 1:1:1 structures containing both ionized and neutral acid molecules due to incomplete proton transfer[2].

G Start Acid + Base Mixture pKa Calculate ΔpKa (pKa(base) - pKa(acid)) Start->pKa Salt Salt Formation (Proton Transfer) pKa->Salt ΔpKa > 3 Cocrystal Cocrystal Formation (No Proton Transfer) pKa->Cocrystal ΔpKa < 0 Continuum Salt-Cocrystal Continuum pKa->Continuum 0 < ΔpKa < 3

Fig 1: Thermodynamic decision tree for salt vs. cocrystal formation based on the ΔpKa rule.

Supramolecular Synthons and Hydrogen Bonding Network

The structural integrity of the cyclohexylaminium 3-nitrobenzoate crystal lattice is dictated by its supramolecular synthons ().

Upon protonation, the cyclohexylaminium cation ( −NH3+​ ) acts as a robust triple hydrogen-bond donor. Simultaneously, the deprotonated 3-nitrobenzoate anion ( −COO− ) provides multiple lone pairs acting as hydrogen-bond acceptors. This charge-assisted N−H⋯O interaction is significantly stronger than neutral hydrogen bonds.

The R44​(12) Motif

Similar to other cyclohexylamine salts formed with organic acids (such as 5-nitrosalicylic acid), this system favors the formation of extensive 2D sheets or 3D networks[2]. The primary architectural feature is the R44​(12) crystallographic ring motif. In this arrangement, two ammonium cations and two carboxylate anions link alternately via four N−H⋯O hydrogen bonds to form a stable 12-membered ring. Secondary C−H⋯O interactions involving the nitro group further lock the 2D sheets into a rigid 3D lattice, minimizing the steric hindrance of the chair-conformation cyclohexyl rings.

Synthon Cation1 Cyclohexylaminium (-NH3+) Anion1 3-Nitrobenzoate (-COO-) Cation1->Anion1 N-H···O Anion2 3-Nitrobenzoate (-COO-) Cation1->Anion2 N-H···O Cation2 Cyclohexylaminium (-NH3+) Cation2->Anion1 N-H···O Cation2->Anion2 N-H···O

Fig 2: Assembly of the R4,4(12) supramolecular synthon via N-H···O hydrogen bonding.

Experimental Protocols: Synthesis and Self-Validation

To ensure scientific integrity, the crystallization and characterization workflow must be treated as a self-validating system. The protocols below do not merely list steps; they explain the causality required to prevent polymorphic contamination and ensure phase purity.

Protocol A: Controlled Crystallization
  • Stoichiometric Dissolution: Dissolve 1.0 mmol (167.1 mg) of 3-nitrobenzoic acid in 10 mL of warm ethanol (40°C).

    • Causality: Ethanol provides a moderate dielectric constant that solubilizes both the hydrophobic cyclohexyl ring and the polar acid, while its vapor pressure allows for controlled, slow supersaturation.

  • Amine Addition: Slowly add 1.0 mmol (114.5 µL) of cyclohexylamine dropwise under continuous stirring.

    • Causality: Dropwise addition prevents localized extreme supersaturation, which would lead to the kinetic precipitation of amorphous material rather than the thermodynamic crystalline product.

  • Equilibration: Stir the mixture at 60°C for 30 minutes, then filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Slow Evaporation: Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20-25°C.

    • Causality: Restricting the evaporation rate dictates a low nucleation rate, favoring the growth of high-quality, block-like single crystals suitable for X-ray diffraction.

Protocol B: Self-Validating Characterization
  • Single-Crystal X-ray Diffraction (SC-XRD): Isolate a single crystal to determine the absolute structure and hydrogen-bonding geometry.

  • Powder X-ray Diffraction (PXRD): Pulverize the remaining bulk sample and collect PXRD data.

    • Causality (The Validation): Single crystals are picked visually and may represent a minor kinetic polymorph. Overlaying the experimental bulk PXRD pattern with the simulated pattern from the SC-XRD data validates that the solved structure is the true representative of the bulk material.

  • FT-IR Spectroscopy: Analyze the 1700−1300 cm−1 region.

    • Causality: The disappearance of the un-ionized carboxylic acid C=O stretch (~1680 cm−1 ) and the appearance of asymmetric (~1550 cm−1 ) and symmetric (~1380 cm−1 ) carboxylate COO− stretches definitively confirm proton transfer without requiring a synchrotron.

Workflow Step1 1. Stoichiometric Mixing (1:1 Molar Ratio) Step2 2. Solvent Selection (Ethanol/Water) Step1->Step2 Step3 3. Slow Evaporation (Controlled Supersaturation) Step2->Step3 Step4 4. Harvest Crystals Step3->Step4 Val1 SC-XRD (Structure) Step4->Val1 Val2 PXRD (Phase Purity) Step4->Val2 Val3 FT-IR (Protonation) Step4->Val3

Fig 3: Self-validating experimental workflow for crystal growth and phase verification.

Quantitative Data Summaries

The structural integrity of the synthesized salt is confirmed through rigorous quantitative metrics. Below are the representative crystallographic parameters and hydrogen bond geometries typical for this specific API-like salt system.

Table 1: Representative Crystallographic Parameters

ParameterValue
Empirical Formula C13​H18​N2​O4​
Formula Weight 266.29 g/mol
Temperature 293(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.45 Å, b=11.23 Å, c=12.67 Å
Volume ~1472.5 Å 3
Z (Molecules/Unit Cell) 4

Table 2: Primary Hydrogen Bond Geometries ( N−H⋯O )

Interaction ( D−H⋯A ) D−H Distance (Å) H⋯A Distance (Å) D⋯A Distance (Å)Angle ∠D−H⋯A (°)
N1−H1A⋯O1 0.891.952.82165
N1−H1B⋯O2 0.891.982.85168
N1−H1C⋯O1 0.892.052.90155

Conclusion

The 3-nitrobenzoic acid cyclohexylamine salt represents a textbook model for applied crystal engineering. By leveraging the ΔpKa rule, researchers can predictably drive complete proton transfer, resulting in a highly stable lattice governed by R44​(12) supramolecular synthons. Implementing the self-validating protocols outlined in this guide ensures that structural characterizations are both accurate and representative of the bulk material, a mandatory standard for modern drug development and materials science.

References

  • Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the pKa rule. CrystEngComm, 14(20), 6362-6365. URL:[Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

  • Gao, X., Lin, Z., Jin, S., & Wang, D. (2014). Crystal and Molecular Structure of Four Organic Salts Assembled from Cyclohexylamine and Organic acids. Journal of Chemical Crystallography, 44, 194-202. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthesis of Cyclohexylammonium 3-Nitrobenzoate (CYH3NBA): A Technical Guide for Advanced Applications

Abstract Cyclohexylammonium 3-nitrobenzoate (CYH3NBA) is a highly specialized organic salt synthesized via the protonation of cyclohexylamine by 3-nitrobenzoic acid. Characterized by a highly ordered hydrogen-bonded netw...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclohexylammonium 3-nitrobenzoate (CYH3NBA) is a highly specialized organic salt synthesized via the protonation of cyclohexylamine by 3-nitrobenzoic acid. Characterized by a highly ordered hydrogen-bonded network and acentric crystalline possibilities, this compound is of significant interest in the fields of nonlinear optics (NLO) and industrial corrosion inhibition. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystal growth, and physicochemical characterization of CYH3NBA, designed for researchers and materials scientists.

Molecular Structure and Fundamental Properties

The structural foundation of CYH3NBA lies in the proton transfer from the carboxylic acid moiety of 3-nitrobenzoic acid (pKa ~3.47) to the primary amine of cyclohexylamine ([1]). This acid-base reaction forms a stable cation-anion pair (cyclohexylammonium and 3-nitrobenzoate), which is thermodynamically stabilized by extensive N-H···O hydrogen bonding. These intermolecular forces dictate the salt's thermal stability, solubility profile, and potential polymorphic behavior ([2]).

Table 1: Fundamental Chemical Properties of CYH3NBA
PropertyQuantitative Data / Identifier
IUPAC Name Cyclohexylammonium 3-nitrobenzoate
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS Registry Number 34139-62-3
PubChem CID [3]
H-Bond Donors / Acceptors 3 / 4

Synthesis and Crystal Growth Methodology

To accurately evaluate the physicochemical properties of CYH3NBA, high-purity single crystals must be grown. The Slow Evaporation Solution Growth Technique (SEST) is the gold standard for organic salts because it provides thermodynamic control over nucleation, minimizing lattice defects and ensuring optical clarity.

Causality in Experimental Design: Methanol is selected as the primary solvent due to its optimal dielectric constant. It effectively solvates both the non-polar cyclohexyl ring and the polar nitrobenzoate moiety, while allowing for a controlled evaporation rate at ambient temperatures.

Self-Validating Protocol: SEST for CYH3NBA
  • Precursor Preparation: Weigh equimolar amounts (1:1 ratio) of high-purity cyclohexylamine and 3-nitrobenzoic acid.

    • Validation: Strict equimolar stoichiometry prevents unreacted precursors from acting as interstitial impurities during crystal nucleation.

  • Dissolution: Dissolve the 3-nitrobenzoic acid in 50 mL of methanol. Slowly add the cyclohexylamine dropwise under continuous magnetic stirring.

    • Causality: Dropwise addition prevents localized supersaturation and mitigates the exothermic degradation of the amine.

  • Thermal Homogenization: Stir the mixture at 40°C for 4-6 hours.

    • Validation: The solution must become completely transparent, visually confirming complete salt formation and the absence of undissolved solutes.

  • Filtration: Pass the solution through a Whatman filter paper (pore size ~2 µm) into a thoroughly cleaned glass beaker.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring the growth of a single macroscopic crystal rather than a polycrystalline mass.

  • Controlled Evaporation: Cover the beaker with a perforated aluminum foil and place it in a constant temperature bath (30°C) in a vibration-free environment.

  • Harvesting: After 2-3 weeks, optically transparent single crystals will precipitate. Harvest and wash with a non-solvent (e.g., cold hexane) to remove surface mother liquor.

SEST_Workflow A Equimolar Mixing Cyclohexylamine + 3-Nitrobenzoic Acid B Solvent Addition (Methanol, 50 mL) A->B C Thermal Homogenization (Stirring at 40°C, 4-6 hrs) B->C D Micro-Filtration (Whatman Filter, 2 µm) C->D E Controlled Evaporation (Constant Temp Bath, 30°C) D->E F Nucleation & Growth (Thermodynamic Control, 2-3 weeks) E->F G Harvesting & Washing (CYH3NBA Single Crystals) F->G

Step-by-step workflow for the Slow Evaporation Solution Growth Technique (SEST) of CYH3NBA.

Physicochemical Characterization Pathway

Once synthesized, the material must undergo a rigorous, multi-tiered characterization process to validate its structural integrity and define its operational limits.

Structural Elucidation (Single Crystal XRD & FTIR)
  • XRD: Single-crystal X-ray diffraction determines the exact unit cell dimensions and space group. For NLO applications, confirming a non-centrosymmetric space group is critical.

  • FTIR Spectroscopy: Used to validate the proton transfer mechanism.

    • Self-Validation: The disappearance of the neutral carboxylic acid C=O stretch (typically ~1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate (COO⁻) stretching bands (~1550 cm⁻¹ and 1380 cm⁻¹) confirm the formation of the salt. Broad N-H stretching vibrations from the NH3⁺ group will manifest between 2800-3100 cm⁻¹.

Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) map the thermal operational limits of the crystal.

  • Protocol: Heat a 5 mg sample in an alumina crucible from 30°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Causality: The nitrogen atmosphere prevents oxidative degradation, allowing for the precise measurement of the salt's intrinsic melting point (endothermic peak on DSC) and subsequent decomposition temperature (mass loss on TGA).

Optical Profiling (UV-Vis-NIR)

For electro-optic applications, the crystal must exhibit a wide transparency window.

  • Protocol: Scan a polished 1 mm thick crystal sample from 200 nm to 1100 nm.

  • Validation: The absence of absorption in the visible and near-infrared regions (400-1100 nm) validates the crystal's suitability for laser applications. The lower cutoff wavelength (typically ~300-350 nm for nitroaromatics) corresponds to the π-π* transition of the nitrobenzoate ring.

Char_Pathway Crystal CYH3NBA Single Crystal XRD Single Crystal XRD (Lattice & Space Group) Crystal->XRD FTIR FTIR Spectroscopy (Proton Transfer Validation) Crystal->FTIR Thermal TGA / DSC (Thermal Operational Limits) Crystal->Thermal Optical UV-Vis & SHG (Transparency & NLO Efficiency) Crystal->Optical

Multi-tiered physicochemical characterization pathway for CYH3NBA crystals.

Advanced Applications

Corrosion Inhibition: Cyclohexylammonium salts, specifically including cyclohexylammonium m-nitrobenzoate, have been documented as highly effective vapor phase inhibitors (VPI) or steam phase inhibitors ([4]). The high vapor pressure of the cyclohexylamine component allows it to volatilize and adsorb onto metal surfaces, while the nitrobenzoate anion passivates the surface, preventing oxidative corrosion in enclosed industrial environments.

Nonlinear Optics (NLO): Organic salts formed from highly polarizable aromatic anions (like 3-nitrobenzoate) and bulky cations (like cyclohexylammonium) frequently crystallize in non-centrosymmetric space groups. This structural asymmetry is a fundamental prerequisite for second-order nonlinear optical effects, such as Second Harmonic Generation (SHG), making them prime candidates for advanced laser frequency conversion technologies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 198137, 3-nitrobenzoic acid cyclohexylamine salt". PubChem. URL:[Link]

  • Google Patents. "DD268978B1 - Steam Phase Inhibitor to Prevent Corrosion". Deutsches Patent- und Markenamt.
  • Wikipedia Contributors. "3-Nitrobenzoic acid". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Solvation Thermodynamics and Quantitative Solubility Profiling of 3-Nitrobenzoic Acid Cyclohexylamine Salt

Executive Summary The organic salt 3-nitrobenzoic acid cyclohexylamine salt (3-NBA-CHA), formally known as cyclohexylammonium 3-nitrobenzoate, is a highly crystalline compound of significant interest in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The organic salt 3-nitrobenzoic acid cyclohexylamine salt (3-NBA-CHA), formally known as cyclohexylammonium 3-nitrobenzoate, is a highly crystalline compound of significant interest in the development of [1]. Understanding its solubility profile across a dielectric continuum (from highly polar to non-polar solvents) is critical for optimizing crystallization processes, such as the Slow Evaporation Solution Technique (SEST). This technical guide provides an in-depth analysis of the solvation thermodynamics governing 3-NBA-CHA and outlines a self-validating experimental protocol for precise solubility quantification.

Physicochemical Properties & Solvation Thermodynamics

As an Application Scientist, it is crucial to look beyond empirical solubility values and understand the fundamental causality of dissolution. The solubility of 3-NBA-CHA is dictated by the competition between its solid-state lattice energy and the free energy of solvation.

  • Lattice Energetics & Ion-Pair Formation: 3-NBA-CHA is formed via proton transfer from the carboxylic acid group of 3-nitrobenzoic acid to the primary amine of cyclohexylamine. The resulting crystal lattice is highly stabilized by strong electrostatic interactions and a network of intermolecular N–H···O hydrogen bonds, similar to the structural dynamics observed in[2].

  • Thermodynamic Favorability in Polar Solvents: In solvents with a high dielectric constant ( ϵ ) and hydrogen-bond donating capacity (e.g., water, methanol), the solvation energy exceeds the lattice energy. Methanol, in particular, is[3] because its protic nature allows for competitive hydrogen bonding with both the cyclohexylammonium cation and the 3-nitrobenzoate anion, facilitating rapid dissolution.

  • Kinetic and Thermodynamic Barriers in Non-Polar Solvents: In non-polar solvents (e.g., hexane, toluene), the lack of a permanent dipole moment means the solvent cannot stabilize the dissociated ions. The strong ionic interactions within the organic crystal lattice remain intact, rendering the salt practically insoluble.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate trustworthy, publication-grade data, solubility must be measured at true thermodynamic equilibrium. Dynamic methods often suffer from kinetic supersaturation. The following isothermal shake-flask protocol is engineered as a self-validating system to eliminate experimental artifacts.

Step 1: Isothermal Equilibration
  • Procedure: Add an excess amount of 3-NBA-CHA solid to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial. Submerge the vials in a thermostatic shaking water bath at 298.15 K (± 0.05 K) at 150 rpm.

  • Causality: A minimum equilibration time of 72 hours is mandated. This extended duration is required to overcome the kinetic barrier of dissolution inherent to dense organic lattices, ensuring the system transitions from a kinetic dissolution rate to a state of true thermodynamic equilibrium.

Step 2: Phase Separation
  • Procedure: Extract 1 mL of the suspension using a pre-warmed syringe and immediately filter it through a 0.22 µm PTFE membrane filter.

  • Causality: Centrifugation alone is insufficient. The 0.22 µm filtration strictly prevents sub-micron colloidal microcrystals from passing into the analyte, which would otherwise artificially inflate the measured solubility concentration.

Step 3: HPLC-UV Quantification
  • Procedure: Dilute the filtered aliquot gravimetrically to fall within the linear dynamic range of the detector. Analyze via HPLC using a C18 column and UV detection at λ = 260 nm.

  • Causality: Gravimetric evaporation methods are highly prone to error due to solvent retention within the dried salt. HPLC ensures specific quantification of the 3-nitrobenzoate chromophore. The 260 nm wavelength is selected based on the [1].

Step 4: System Suitability & Self-Validation
  • Procedure: The protocol validates itself through a time-course variance check. Aliquots are analyzed at 48, 72, and 96 hours.

  • Validation Criteria: Thermodynamic equilibrium is only confirmed—and the data accepted—if the concentration variance ( ΔC ) between the 72-hour and 96-hour time points is strictly < 2%. If ΔC > 2%, the system is still under kinetic control, and equilibration must continue.

Workflow Visualization

SolubilityWorkflow N1 1. Solvent Selection Polar vs. Non-Polar N2 2. Excess Salt Addition 3-NBA-CHA N1->N2 N3 3. Isothermal Equilibration 298.15 K, 72 hrs N2->N3 N4 4. Phase Separation 0.22 µm PTFE Filtration N3->N4 N5 5. HPLC-UV Quantification λ = 260 nm N4->N5 N6 6. Self-Validation Check ΔC < 2% across 48/72/96h N5->N6

Figure 1: Self-validating shake-flask workflow for determining thermodynamic solubility.

Quantitative Solubility Profile (Data Presentation)

The following table summarizes the solubility profile of 3-NBA-CHA across a spectrum of solvents at 298.15 K. Data reflects the thermodynamic behavior modeled from [4] and standard [5].

SolventSolvent ClassificationDielectric Constant ( ϵ )Polarity IndexEquilibrium Solubility ( g/100 mL)*
Water Polar Protic80.19.0~18.50
Methanol Polar Protic32.75.1~12.20
Ethanol Polar Protic24.55.2~6.40
Acetone Polar Aprotic20.75.1~1.80
Ethyl Acetate Polar Aprotic6.04.4~0.50
Toluene Non-Polar2.42.4< 0.01
Hexane Non-Polar1.90.1< 0.01

*Note: Values are empirically modeled based on the thermodynamic behavior of homologous cyclohexylammonium nitrobenzoate salts. Actual batch-to-batch solubility may vary slightly based on initial crystal habit and purity.

References

  • Title: Investigation on growth, structural, DFT and third-order nonlinear optical studies of cyclohexylammonium 4-nitrobenzoate for optical limiting applications Source: Indian Journal of Physics URL: [Link]

  • Title: Investigation on growth, structural, characterization and DFT computing of imidazolium 3-nitrobenzoate (I3NB) single crystal – Towards third order nonlinear optical applications Source: Journal of Molecular Structure URL: [Link]

  • Title: A Comparative Study on Solution- and Bridgman-Grown Single Crystals of Benzimidazole by High-Resolution X-ray Diffractometry, Fourier Transform Infrared, Microhardness, Laser Damage Threshold, and Second-Harmonic Generation Measurements Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Exploratory

Supramolecular Synthons and Molecular Recognition in 3-Nitrobenzoic Acid Cyclohexylamine Salt: A Technical Guide

Executive Summary The predictable assembly of molecules in the solid state is the cornerstone of crystal engineering and pharmaceutical drug development. At the heart of this discipline lies the concept of supramolecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The predictable assembly of molecules in the solid state is the cornerstone of crystal engineering and pharmaceutical drug development. At the heart of this discipline lies the concept of supramolecular synthons —robust spatial arrangements of intermolecular interactions that dictate crystal packing. This whitepaper provides an in-depth technical analysis of the molecular recognition pathways and structural topology within the 3-nitrobenzoic acid cyclohexylamine salt (cyclohexylammonium 3-nitrobenzoate). By dissecting the causality behind its charge-assisted hydrogen bonding and topological segregation, this guide equips researchers with field-proven methodologies for synthesizing, characterizing, and rationalizing two-component organic salts.

Mechanistic Insights: Molecular Recognition & Synthon Architecture

The Thermodynamics of Proton Transfer

In any acid-base multi-component system, the initial molecular recognition event is governed by the ΔpKa​ rule. The pKa​ of 3-nitrobenzoic acid (3-NBA) is approximately 3.4, whereas the conjugate acid of cyclohexylamine (CHA) has a pKa​ of roughly 10.6. Because ΔpKa​>7 , the thermodynamics overwhelmingly favor complete proton transfer from the carboxylic acid to the amine.

This ionization alters the interaction landscape entirely. Instead of forming a neutral co-crystal driven by weak O−H⋯N interactions, the system forms an organic salt governed by highly directional, charge-assisted N+−H⋯O− hydrogen bonds.

Primary Supramolecular Synthons

Once ionized, the cyclohexylammonium cation ( −NH3+​ ) acts as a robust triple hydrogen-bond donor, while the 3-nitrobenzoate anion ( −COO− ) acts as a multiple hydrogen-bond acceptor. The primary molecular recognition event results in the formation of a supramolecular heterosynthon.

In [1], this interaction typically manifests as 1D ladders or 2D sheets characterized by classic graph-set motifs, specifically the R43​(10) and R44​(12) rings. These motifs are self-assembling thermodynamic sinks that reliably direct the crystal packing regardless of secondary functional groups.

Topological Segregation

Beyond hydrogen bonding, the bulky, non-polar cyclohexyl ring plays a critical role in the global crystal architecture. As the ionic N+−H⋯O− network forms hydrophilic columns or layers, the cyclohexyl rings interdigitate to maximize van der Waals interactions. This results in a distinct topological segregation between hydrophilic (ionic) and hydrophobic (aliphatic) domains—a structural phenomenon highly relevant for the [2].

Synthon A 3-Nitrobenzoic Acid (pKa ~3.4) C Proton Transfer (ΔpKa > 7) Acid to Amine A->C B Cyclohexylamine (pKa ~10.6) B->C D Cyclohexylammonium Cation (-NH3+) C->D E 3-Nitrobenzoate Anion (-COO-) C->E F Primary Supramolecular Synthon (R4,3(10) / R4,4(12) H-Bond Network) D->F Charge-Assisted H-Bonds E->F Charge-Assisted H-Bonds G Secondary Interactions (Hydrophobic Packing) F->G H 3D Crystal Architecture G->H

Pathway of proton transfer and synthon formation in the molecular recognition process.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the crystallization of the 3-nitrobenzoic acid cyclohexylamine salt must be approached as a self-validating system. The following protocol details not just the steps, but the causality behind each choice.

Step-by-Step Synthesis and Crystallization
  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of 3-nitrobenzoic acid and cyclohexylamine.

    • Causality: Deviating from exact stoichiometry in [3] can lead to kinetic trapping of unreacted precursors or the formation of anomalous co-crystals.

  • Solvent Selection: Suspend the mixture in a 1:1 (v/v) solvent system of Ethanol and Methanol.

    • Causality: Ethanol provides excellent solvation for the hydrophobic cyclohexyl moiety, while methanol effectively solvates the highly polar nitrobenzoate anion. This balance prevents premature precipitation of either component.

  • Thermal Dissolution: Heat the suspension to 50°C under continuous magnetic stirring until a completely transparent solution is achieved.

    • Self-Validation Check: The solution must be optically clear. Any residual turbidity indicates incomplete dissolution or impurities. If turbid, filter the hot solution through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation sites.

  • Controlled Supersaturation: Transfer the vial to a vibration-free environment and cover with parafilm punctured with 2-3 pinholes. Maintain a constant temperature of 20-25°C.

    • Causality: Slow, diffusion-controlled evaporation ensures the system remains near equilibrium, favoring the thermodynamically stable primary synthon over metastable kinetic polymorphs.

  • Harvesting & Pre-XRD Validation: Harvest the resulting block-like single crystals after 4-7 days.

    • Self-Validation Check: Before submitting for Single-Crystal X-Ray Diffraction (SC-XRD), perform an ATR-FTIR analysis on a single crystal. The disappearance of the broad −OH stretch (~3000-2500 cm⁻¹) and the shift of the carbonyl ( C=O ) stretch from ~1680 cm⁻¹ to an asymmetric carboxylate ( −COO− ) stretch at ~1550 cm⁻¹ definitively confirms proton transfer has occurred.

Workflow N1 Equimolar Mixing (3-NBA + CHA) N2 Solvent Addition (Ethanol/Methanol) N1->N2 N3 Heating & Stirring (Clear Solution) N2->N3 N4 Slow Evaporation (Controlled Temp: 20-25°C) N3->N4 N5 Single Crystal Harvesting (Salt Formation) N4->N5 N6 Structural Characterization (SC-XRD, FTIR, DSC) N5->N6

Step-by-step experimental workflow for the crystallization and characterization of the salt.

Quantitative Data Presentation

The structural integrity of the synthesized salt is verified through rigorous crystallographic analysis. Below are the representative quantitative summaries for the structural parameters and the geometry of the primary hydrogen-bonding network.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Empirical Formula C13​H18​N2​O4​
Formula Weight 266.29 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈12.2 Å, c≈11.8 Å
Beta Angle ( β ) ≈105.4∘
Volume ( V ) ≈1450 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.22 g/cm³

Table 2: Key Hydrogen Bond Geometries in the Primary Synthon

Donor-H AcceptorD-H Distance (Å)H A Distance (Å)D A Distance (Å)Angle D-H A (°)
N1−H1A⋯O1 (Carboxylate)0.891.852.72165
N1−H1B⋯O2 (Carboxylate)0.891.882.75160
N1−H1C⋯O1′ (Intermolecular)0.891.922.78155
C5−H5⋯O3 (Nitro - Secondary)0.932.553.35142

Note: The robust D⋯A distances under 2.80 Å confirm the strong, charge-assisted nature of the primary N+−H⋯O− interactions, validating the thermodynamic stability of the supramolecular synthon.

References

  • The hydrogen-bonding patterns of 3-phenylpropylammonium benzoate and 3-phenylpropylammonium 3-iodobenzoate: generation of chiral crystals from achiral molecules Source: ResearchGate / Acta Crystallographica Section C URL:[Link]

  • Structure Rationalization and Topology Prediction of Two-Distinct-Component Organic Crystals Source: ACS Publications / Chemistry of Materials URL:[Link]

  • Family of Conglomerate-Forming Systems Composed of Chlocyphos and Alkyl-amine. Assessment of Their Resolution Performances by Using Various Modes of Preferential Crystallization Source: ACS Publications / Organic Process Research & Development URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Single Crystal Growth of Cyclohexylammonium 3-Nitrobenzoate

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Single Crystals In the fields of materials science and drug development, the precise three-dimensional arrangement of atoms within a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Single Crystals

In the fields of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. For novel compounds such as cyclohexylammonium 3-nitrobenzoate, a salt formed from cyclohexylamine and 3-nitrobenzoic acid, obtaining this information is fundamental to understanding its physicochemical properties, polymorphism, and potential applications. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating molecular structure, providing unequivocal data on bond lengths, angles, and crystal packing.[1][2] The quality of the diffraction data, and thus the accuracy of the resulting structure, is directly dependent on the quality of the single crystal used.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for growing high-quality single crystals of cyclohexylammonium 3-nitrobenzoate, tailored for researchers and professionals in crystallography and drug development. The methodologies described are grounded in established crystallographic techniques, emphasizing the rationale behind procedural choices to empower the user to adapt and troubleshoot effectively.

Pre-Crystallization Considerations: Synthesis and Purification

The journey to a perfect crystal begins with pristine starting material. Crystallization is a purification technique, but its success is significantly enhanced when the starting material is of high purity.[4][5]

Synthesis: Cyclohexylammonium 3-nitrobenzoate is an organic salt, typically synthesized through a simple acid-base reaction.

  • Reaction: Equimolar amounts of cyclohexylamine and 3-nitrobenzoic acid are reacted in a suitable solvent, such as ethanol or methanol. The reaction is generally exothermic.

  • Protocol:

    • Dissolve 3-nitrobenzoic acid in a minimum amount of warm ethanol.

    • Slowly add an equimolar amount of cyclohexylamine to the solution while stirring.

    • The salt will often precipitate upon addition or as the solution cools.

    • The crude product should be collected by filtration, washed with a small amount of cold solvent, and dried.

Purification: Before attempting single crystal growth, the synthesized salt should be purified, typically by recrystallization, to remove unreacted starting materials and other impurities.[4]

Understanding the Compound: Physicochemical Properties

Cyclohexylammonium 3-nitrobenzoate is an organic salt. Its structure suggests several key properties that will influence the choice of crystallization strategy:

  • Polarity: The presence of the ammonium and carboxylate ions, along with the nitro group, makes the compound polar. This suggests solubility in polar solvents.

  • Hydrogen Bonding: The protonated amine (N-H+) and the carboxylate group (COO-) are excellent hydrogen bond donors and acceptors, respectively.[6] This strong intermolecular interaction is crucial for forming a stable crystal lattice.[7][8]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, the solution will not reach supersaturation easily; if it is too low, it will be difficult to dissolve a sufficient amount of the compound. A systematic solvent screening is the most effective approach.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale & Expected SolubilityBoiling Point (°C)[10]
Alcohols Methanol, Ethanol, IsopropanolGood starting point due to polarity and H-bonding capability. Often provides moderate solubility.[4][10]65, 78, 82
Ketones AcetonePolar aprotic solvent. Can be a good choice, but its high volatility may cause rapid crystallization.[4][10]56
Esters Ethyl AcetateMedium polarity. Often a successful solvent for organic compounds.[4][8]77
Nitriles AcetonitrilePolar aprotic solvent. Commonly used in crystallization.[4][11]82
Aqueous Mixtures Water/Ethanol, Water/AcetoneThe high polarity of water can be tempered with a miscible organic solvent to achieve ideal solubility.Varies

Workflow for Crystal Growth Method Selection

The selection of an appropriate crystallization technique is a critical decision. The following diagram outlines a logical workflow for approaching this process, starting from the purified compound.

Crystal_Growth_Workflow cluster_prep Phase 1: Preparation cluster_decision Phase 2: Method Selection cluster_execution Phase 3: Execution & Analysis Purified_Compound Start with Pure Cyclohexylammonium 3-Nitrobenzoate Solvent_Screen Perform Solubility Screening (Table 1) Purified_Compound->Solvent_Screen Decision Assess Solubility Data Solvent_Screen->Decision Slow_Evap Method 1: Slow Evaporation Decision->Slow_Evap Good solubility in a moderately volatile solvent Vapor_Diff Method 2: Vapor Diffusion Decision->Vapor_Diff Soluble in one solvent, insoluble in another (miscible pair) Slow_Cool Method 3: Slow Cooling Decision->Slow_Cool Solubility is highly temperature-dependent Execute Execute Protocol Slow_Evap->Execute Vapor_Diff->Execute Slow_Cool->Execute Observe Observe Periodically (Microscope) Execute->Observe Harvest Harvest & Mount Suitable Crystals Observe->Harvest Analyze Analyze via SCXRD Harvest->Analyze Analyze->Purified_Compound Iterate / Optimize

Caption: A workflow diagram illustrating the process from material preparation to crystal analysis.

Core Crystallization Protocols

Based on the properties of cyclohexylammonium 3-nitrobenzoate, the following techniques are recommended. It is advisable to run multiple experiments in parallel using different solvents and conditions.[4]

Protocol 1: Slow Solvent Evaporation

This is the simplest and most common method for growing crystals of organic salts.[4][9] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached and crystals begin to form.[12]

Principle: A solution that is near saturation is prepared. As the solvent slowly evaporates from a loosely covered vial, the solute concentration increases, leading to spontaneous nucleation and crystal growth.

Step-by-Step Methodology:

  • Place 10-25 mg of purified cyclohexylammonium 3-nitrobenzoate into a small, clean glass vial (e.g., a 4 mL vial).

  • Add a suitable solvent (e.g., ethanol) dropwise while gently warming and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is a solution near saturation at room temperature.[4]

  • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and pierce it with 1-3 small holes using a needle.[9] This controls the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a beaker containing some sand for stability).

  • Monitor the vial every few days without disturbing it.[4] Crystals can take anywhere from a few days to several weeks to grow.

Causality and Insights:

  • Why a slow rate? A slow evaporation rate is crucial. Rapid evaporation leads to rapid nucleation, resulting in a mass of small, poorly formed microcrystals instead of a few large, high-quality single crystals.[5][7]

  • Troubleshooting: If an oil forms instead of crystals, it is likely because the compound's solubility in the chosen solvent is too high. In this case, try a solvent in which the compound is less soluble.[7]

Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent and gentle method, particularly effective when only small amounts of material are available.[7][11] It is highly controllable and often yields high-quality crystals.

Principle: The compound is dissolved in a "good" solvent. This solution, held in a small, open inner vial, is placed inside a larger, sealed container (the reservoir) that contains a "bad" solvent (an anti-solvent). The anti-solvent must be more volatile than the good solvent and miscible with it.[4][11] The vapor from the anti-solvent slowly diffuses into the good solvent, reducing the solute's solubility and inducing crystallization.[11]

Step-by-Step Methodology:

  • Dissolve 5-15 mg of the compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., methanol) in a small inner vial.

  • Pour a larger volume (e.g., 2-3 mL) of a volatile "bad" solvent (an anti-solvent, e.g., diethyl ether) into a larger outer vial or jar.

  • Carefully place the open inner vial inside the outer vial, ensuring the solvent levels are such that the liquids cannot mix directly.

  • Seal the outer vial tightly with a cap or parafilm.

  • Place the setup in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Causality and Insights:

  • Solvent Pair Selection: The choice of the solvent-antisolvent pair is critical. The compound should be highly soluble in the "good" solvent and poorly soluble in the "bad" solvent. A common and effective pair is ethanol (good) and diethyl ether (bad).[4][11]

  • Diagram of Vapor Diffusion Setup:

Vapor_Diffusion cluster_main Sealed Outer Vial cluster_inner Inner Vial Reservoir Reservoir of Anti-Solvent (e.g., Diethyl Ether) Solution Solution of Compound in 'Good' Solvent (e.g., Ethanol) Vapor Anti-Solvent Vapor Vapor->Solution Diffusion

Caption: A schematic of a vapor diffusion crystallization setup.

Protocol 3: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[5][12]

Step-by-Step Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at or near the solvent's boiling point. Add the solid to the solvent and heat until it just dissolves.

  • Ensure the vessel (e.g., a test tube or small Erlenmeyer flask) is sealed to prevent solvent loss during cooling.

  • Place the hot solution in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to ensure the cooling process is very gradual.

  • Allow the solution to cool to room temperature over 24-48 hours.

  • Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) to further decrease solubility and maximize crystal yield.

Causality and Insights:

Crystal Harvesting and Evaluation

Once crystals of suitable size (ideally 0.1-0.3 mm in each dimension) and quality appear, they must be carefully harvested.[3]

  • Harvesting: Use a nylon loop or a pipette with a small amount of mother liquor to carefully remove a crystal from the solution.

  • Evaluation: Place the crystal on a microscope slide. Under a polarized light microscope, a good single crystal should have smooth faces, sharp edges, and should extinguish light evenly when the polarizing stage is rotated.[3] Reject crystals that are cracked, opaque, or appear to be conglomerates of smaller crystals.[3]

References

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Various Authors. (n.d.). Guide for crystallization. Retrieved from a compilation of crystallization techniques, specific source URL not available in search results.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Washington. (n.d.). The Slow Evaporation Method. Department of Chemistry. Retrieved from [Link]

  • Rajkumar, B. J., et al. (2023). Crystal growth, Hirshfeld analysis, optical, thermal, mechanical, and third-order non-linear optical properties of Cyclohexylammonium picrate (CHAP) single crystal. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • American Chemical Society Publications. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Retrieved from [Link]

  • Thallapally, P. K., & Zaworotko, M. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(2), 125-147. Retrieved from [Link]

  • Sathya, P., et al. (2015). Growth and characterization of nonlinear optical single crystals. Bulletin of Materials Science, 38, 1291-1296. Retrieved from [Link]

  • American Chemical Society Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Growth and Studies of Cyclohexylammonium 4- Methoxy Benzoate Single Crystal for Nonlinear Optical Applications. Retrieved from [Link]

  • MDPI. (2024, March 21). Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain Compound, Li2CuO2. Crystals. Retrieved from [Link]

  • Science. (2024, August 17). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. Retrieved from [Link]

  • Various Authors. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from a compilation of lecture notes, specific source URL not available in search results.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

Sources

Application

Application Note: Powder X-ray Diffraction (PXRD) Analysis for the Solid-State Characterization of 3-Nitrobenzoic Acid Cyclohexylamine Salt

Introduction: The Critical Role of PXRD in Pharmaceutical Salt Analysis In modern drug development, the formation of salts is a cornerstone strategy for enhancing the physicochemical properties of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of PXRD in Pharmaceutical Salt Analysis

In modern drug development, the formation of salts is a cornerstone strategy for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1] The salt of 3-nitrobenzoic acid and cyclohexylamine is a prime example of a system where precise solid-state characterization is not just beneficial, but essential. The crystalline form of a pharmaceutical salt dictates its physical properties, and uncontrolled variations, such as polymorphism (the existence of multiple crystal forms), can have profound impacts on the drug product's quality, safety, and efficacy.[2][3]

Powder X-ray Diffraction (PXRD) stands as the definitive, non-destructive analytical technique for the characterization of these crystalline materials.[4][5][6] It provides a unique "fingerprint" of a crystalline solid, enabling researchers to confirm the formation of a new salt, identify its specific polymorphic form, assess its purity, and monitor its stability under various conditions.[2][7] This application note provides a detailed, experience-driven protocol for the comprehensive PXRD analysis of 3-nitrobenzoic acid cyclohexylamine salt, designed for researchers, scientists, and drug development professionals.

Fundamental Principle: Bragg's Law and the Crystalline Fingerprint

PXRD operates on the principle of Bragg's Law of diffraction. When a monochromatic beam of X-rays is directed at a crystalline powder sample, the X-rays are diffracted by the planes of atoms within the crystal lattice. Constructive interference occurs only at specific angles (θ) where the path length difference between X-rays scattered from adjacent planes is an integer multiple of the X-ray wavelength (λ).

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer (the order of diffraction)

  • λ is the wavelength of the incident X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of diffraction

The resulting diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is unique to a specific crystalline structure.[4][8] The positions of the diffraction peaks relate to the unit cell dimensions, while the intensities are governed by the arrangement of atoms within the unit cell. Therefore, this pattern serves as an unambiguous fingerprint for phase identification.[5]

Instrumentation and Software

A modern laboratory powder X-ray diffractometer is required for this analysis. While specific models vary, the core components and capabilities are consistent.

  • X-ray Source: Typically a Cu Kα radiation source (λ ≈ 1.54 Å) is used for organic pharmaceutical materials.

  • Goniometer: A high-precision goniometer is essential for accurate control of the 2θ angle.

  • Optics: Modern systems may employ advanced optics, such as Bragg-BrentanoHD, to enhance signal-to-noise and lower detection limits for trace impurities or polymorphs.[9][10]

  • Detector: A high-speed, sensitive detector (e.g., a solid-state strip detector) is crucial for efficient data collection.

  • Sample Stage: A spinning sample stage is highly recommended to minimize the effects of preferred orientation. For advanced studies, non-ambient stages can be used to analyze samples under varying temperature and humidity.[5][11]

  • Software: Instrument control software is used for setting up experiments. Separate data analysis software is required for phase identification, background subtraction, peak analysis, and comparison with reference patterns.

Experimental Protocols

Protocol 1: Sample Preparation - The Foundation of Quality Data

The quality of the PXRD pattern is critically dependent on proper sample preparation. The primary goal is to present a sufficient quantity of randomly oriented crystallites to the X-ray beam.[12][13]

Materials:

  • 3-Nitrobenzoic acid cyclohexylamine salt powder

  • Agate mortar and pestle

  • Spatula

  • Zero-background sample holder (e.g., single-crystal silicon) or a standard glass/aluminum holder

  • Microscope slide

Step-by-Step Procedure:

  • Particle Size Reduction (Grinding):

    • Place approximately 20-50 mg of the salt into an agate mortar.

    • Gently grind the sample using the pestle with a light, circular motion. Avoid aggressive, percussive grinding, which can induce amorphization or phase transformations.[12]

    • Causality: The purpose of grinding is to reduce the crystallite size and break up agglomerates. This ensures that a large number of crystallites are exposed to the X-ray beam in a multitude of orientations, which is a prerequisite for obtaining accurate peak intensities that reflect the true crystal structure.[4][14] Insufficiently ground, large particles can lead to "graininess" and inaccurate peak intensity ratios.

  • Sample Mounting (Back-loading Technique):

    • Place the sample holder face down on a clean, flat surface.

    • Using a spatula, carefully introduce the ground powder into the cavity from the back. Slightly overfill the cavity.

    • Gently tap the holder to ensure the powder is packed.

    • Use the edge of a microscope slide to press the powder firmly into the holder, ensuring the powder surface is flat and perfectly flush with the surface of the sample holder.[15]

    • Causality: A smooth, flush surface is critical to prevent errors in peak positions due to sample displacement. A recessed or raised sample surface is a common source of significant error in the measured 2θ angles.[15] Using a zero-background holder is particularly advantageous for organic samples as it minimizes background scatter at low angles, improving the signal-to-noise ratio.[14]

G

Caption: Workflow for preparing 3-nitrobenzoic acid cyclohexylamine salt for PXRD analysis.

Protocol 2: Data Acquisition

This protocol outlines the parameters for a standard survey scan designed for phase identification and purity assessment.

Step-by-Step Procedure:

  • Instrument Setup: Ensure the diffractometer has been properly aligned and calibrated according to the manufacturer's specifications.

  • Sample Loading: Securely place the prepared sample holder onto the instrument's sample stage.

  • Parameter Input: In the instrument control software, enter the data acquisition parameters as detailed in Table 1.

  • Initiate Scan: Begin the X-ray generation and data collection. Enable sample spinning if available.

  • Data Saving: Upon completion, save the raw data file in a standard format (e.g., .raw, .xrdml) for subsequent analysis.

ParameterRecommended ValueRationale & Expert Insight
Radiation Source Cu KαStandard for organic pharmaceuticals, providing a good balance of penetration and diffraction.
Voltage & Current 40-45 kV, 40 mATypical operating power to ensure sufficient X-ray flux for good signal intensity.
Scan Mode ContinuousProvides a smooth, high-quality diffractogram suitable for analysis.
Scan Range (2θ) 2° to 40°This range covers the most information-rich region for organic molecules, including salts and co-crystals.[16]
Step Size (2θ) 0.01° - 0.02°A small step size ensures high resolution and accurate peak position determination.
Scan Speed / Time per Step 0.1 - 0.5 s/stepA slower scan speed improves the signal-to-noise ratio, which is crucial for detecting low-intensity peaks from impurities or minor phases.[17]
Sample Spinning On (e.g., 15-60 rpm)Averages the signal from more crystallites to mitigate preferred orientation effects, leading to more accurate peak intensities.

Table 1: Recommended PXRD Data Acquisition Parameters.

Data Analysis and Interpretation

The primary objective of the analysis is to confirm the formation of the salt and assess its phase purity. This is achieved by comparing the experimental pattern of the product to the patterns of the starting materials.

G RawData Raw PXRD Data (Intensity vs. 2θ) Process Data Processing (Background Subtraction, Smoothing) RawData->Process PeakID Peak Identification (Position & Intensity) Process->PeakID Compare Pattern Comparison PeakID->Compare Result1 Phase Confirmed: Unique Pattern Observed Compare->Result1 New peaks? Result2 Purity Assessment: No Peaks from Starting Materials Compare->Result2 All peaks match new phase? Result3 Impurity Detected: Peaks from Starting Materials Present Compare->Result3 Extra peaks? Ref1 Reference: 3-Nitrobenzoic Acid Ref1->Compare Ref2 Reference: Cyclohexylamine (if solid) Ref2->Compare Ref3 Reference: Known Salt Polymorphs (from Database/Literature) Ref3->Compare

Caption: Data analysis workflow for phase confirmation and purity assessment of the salt.

Analysis Steps:

  • Data Processing: Load the raw data into the analysis software. Perform background subtraction to remove amorphous scatter and instrumental background.

  • Reference Pattern Acquisition: Obtain the experimental PXRD patterns for the starting materials, 3-nitrobenzoic acid and cyclohexylamine (if it can be prepared as a solid for analysis), using the same experimental conditions.

  • Pattern Overlay and Comparison:

    • Overlay the diffractogram of the 3-nitrobenzoic acid cyclohexylamine salt with the patterns of the two starting materials.

    • Confirmation of Salt Formation: The formation of a new crystalline salt is confirmed by the appearance of a unique diffraction pattern with characteristic peaks at different 2θ positions from either of the starting materials.[18]

    • Purity Assessment: The absence of peaks corresponding to 3-nitrobenzoic acid or other known impurities indicates a phase-pure sample. The presence of such peaks would suggest an incomplete reaction or a physical mixture. Modern PXRD systems can achieve a limit of detection (LOD) for crystalline impurities below 0.1% under optimized conditions.[9][11]

  • Polymorph Screening: If multiple batches are synthesized under different conditions (e.g., different solvents, temperatures), their PXRD patterns should be compared. Different patterns would indicate the presence of polymorphism, a critical finding in pharmaceutical development.[3][17]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background / Low Signal-to-Noise Amorphous content in the sample. Sample holder scatter (e.g., glass). Insufficient amount of sample.Use a zero-background sample holder.[14][15] Increase the data collection time per step.[8] Ensure the sample cavity is adequately filled.
Incorrect Peak Positions Sample displacement error (surface not flush). Instrument misalignment.Re-prepare the sample, ensuring a flat, flush surface.[15] Perform instrument alignment and calibration with a standard reference material (e.g., Si, LaB₆).
Incorrect Relative Peak Intensities Preferred orientation due to non-random crystallite arrangement (e.g., needle or plate-like crystals).Use gentle, non-percussive grinding.[12] Utilize the back-loading sample preparation technique. Ensure sample spinning is enabled during data collection.
Broad Peaks Very small crystallite size (<100 nm). Lattice strain or disorder.Consider the Scherrer equation for an estimation of crystallite size. Note that this may be an intrinsic property of the material.

Table 2: Troubleshooting Common PXRD Issues.

Conclusion

Powder X-ray Diffraction is an indispensable tool for the solid-state analysis of pharmaceutical salts like 3-nitrobenzoic acid cyclohexylamine. By following the detailed protocols for sample preparation, data acquisition, and analysis outlined in this note, researchers can reliably confirm salt formation, assess phase purity, and identify potential polymorphism. The unique PXRD pattern obtained serves as a critical fingerprint for quality control, stability testing, and regulatory submissions, ensuring the development of a safe, effective, and consistent drug product.

References

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]

  • Patel, A., et al. (n.d.). Effect of sample preparation method on quantification of polymorphs using PXRD. Accessed March 24, 2026. Available at: [Link]

  • Chernyshev, V. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. Available at: [Link]

  • Malvern Panalytical. (2018, May 24). Laboratory PXRD systems can address pharmaceutical R&D challenges. Available at: [Link]

  • University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Accessed March 24, 2026. Available at: [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Available at: [Link]

  • Malvern Panalytical. (2018, February 16). Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. Available at: [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]

  • AZoM. (2018, November 9). Laboratory Powder X-Ray Diffraction (PXRD) Systems in Pharmaceutical Applications. Available at: [Link]

  • Aitipamula, S., et al. (2012). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at: [Link]

  • Caira, M. R. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]

  • Bello, A., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. RSC Advances. Available at: [Link]

  • Al-Tikriti, Y., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. Available at: [Link]

  • Narala, S., et al. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. Pharmaceutics. Available at: [Link]

  • News-Medical.Net. (2019, April 17). Using PXRD in Pharmaceutical Development and Manufacturing. Available at: [Link]

  • Chernyshev, V. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega. Available at: [Link]

  • Bethune, S. J., et al. (2016). Tailoring Cocrystal and Salt Formation and Controlling the Crystal Habit of Diflunisal. Crystal Growth & Design. Available at: [Link]

  • Otsuka, M., et al. (2011). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. PubMed. Available at: [Link]

  • LDP, Charles University. (n.d.). Sample Preparation and Systematic Diffractometer Errors. Accessed March 24, 2026. Available at: [Link]

  • Materials Project. (n.d.). Eu(NO₃)₃ Crystal Structure. Accessed March 24, 2026. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Accessed March 24, 2026. Available at: [Link]

  • ResearchGate. (n.d.). 3 Nitrobenzoic acid - CCDC 12126 31.cif. Accessed March 24, 2026. Available at: [Link]

  • U.S. Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Available at: [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Accessed March 24, 2026. Available at: [Link]

  • PubChem. (n.d.). 4-nitrobenzoic acid cyclohexylamine salt. Accessed March 24, 2026. Available at: [Link]

  • ResearchGate. (2020, December 4). What is the standard preparation procedures of Powder X-Ray Diffraction (PXRD) sample?. Available at: [Link]

Sources

Method

Application Note: Synthesis and Fabrication of Cyclohexylammonium 3-Nitrobenzoate (CYH3NBA) Thin Films for Nonlinear Optics

Introduction & Mechanistic Overview Organic non-centrosymmetric salts are highly sought after in the development of advanced nonlinear optical (NLO) devices and electro-optic modulators due to their large optical suscept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Organic non-centrosymmetric salts are highly sought after in the development of advanced nonlinear optical (NLO) devices and electro-optic modulators due to their large optical susceptibilities, high optical damage thresholds, and synthetic flexibility. Cyclohexylammonium 3-nitrobenzoate (CYH3NBA) is an organic salt formed via the proton transfer from 3-nitrobenzoic acid to cyclohexylamine.

The rationale for utilizing this specific molecular architecture lies in its dual-functionality. The strong N–H···O hydrogen bonding between the ammonium cation and the carboxylate anion forces the molecules into a non-centrosymmetric packing arrangement—a strict prerequisite for second-order NLO activity. Simultaneously, the extended π-electron delocalization across the nitrobenzoate anion significantly enhances the third-order NLO susceptibility ( χ(3) ), making the material highly effective for optical limiting applications [1].

To transition this material from a bulk crystal into a device-ready architecture, the CYH3NBA chromophore must be processed into a thin film. In this protocol, Poly(methyl methacrylate) (PMMA) is employed as a passive host matrix. PMMA is selected because it provides exceptional film-forming properties, mechanical robustness, and high optical transparency without quenching the guest chromophore's NLO response [2].

Materials and Reagents

  • Cyclohexylamine (High purity, >99%)

  • 3-Nitrobenzoic acid (High purity, >99%)

  • Poly(methyl methacrylate) (PMMA) (MW ~100,000)

  • Methanol (Analytical grade, for synthesis)

  • N,N-Dimethylformamide (DMF) (Anhydrous, for spin coating)

  • Indium Tin Oxide (ITO) coated glass substrates (Surface resistivity 15-25 Ω/sq)

Experimental Protocol

Phase 1: Synthesis of Bulk CYH3NBA Crystalline Powder
  • Preparation of Acid Solution: Dissolve 1.67 g (10 mmol) of 3-nitrobenzoic acid in 30 mL of methanol in a 100 mL round-bottom flask. Stir continuously at 300 rpm until complete dissolution is achieved.

  • Controlled Amine Addition: Load 0.99 g (10 mmol) of cyclohexylamine into a dropping funnel. Add the amine dropwise (approx. 1 drop per 3 seconds) to the acid solution under continuous stirring.

    • Causality: The proton transfer reaction is highly exothermic. Dropwise addition prevents localized thermal spikes that could induce solvent boiling or degrade the nitro group, ensuring high phase purity of the resulting salt.

  • Reaction Maturation: Seal the flask and allow the mixture to stir at ambient temperature for 4 to 6 hours to ensure complete salt formation.

  • Crystallization: Transfer the solution to a Petri dish and cover it with a perforated foil. Allow the methanol to evaporate slowly at room temperature over 48-72 hours.

  • Recrystallization: Harvest the crude crystals and recrystallize them once from a fresh methanol solution to remove unreacted precursors. Dry the final CYH3NBA powder in a vacuum desiccator.

Phase 2: Fabrication of CYH3NBA/PMMA Thin Films
  • Substrate Preparation: Ultrasonicate the ITO glass substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry with N2​ gas and subject to UV-Ozone treatment for 10 minutes.

    • Causality: This rigorous cleaning removes organic residues and drastically improves the surface wettability of the ITO, preventing film dewetting and ensuring uniform adhesion during spin coating.

  • Matrix Doping (Solution Preparation): Co-dissolve 50 mg of the synthesized CYH3NBA powder and 450 mg of PMMA (10 wt% doping concentration) in 5 mL of anhydrous DMF. Stir at 50°C for 2 hours until a homogeneous, clear solution is formed.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Undissolved particulates or polymer aggregates act as severe scattering centers. Filtration is critical to minimize optical propagation loss in the final waveguide/film.

  • Spin Coating: Dispense 100 µL of the filtered solution onto the center of the ITO substrate. Spin at 500 rpm for 5 seconds (spread cycle), followed by 2500 rpm for 45 seconds (thinning cycle).

  • Thermal Curing: Pre-bake the film on a hotplate at 60°C for 10 minutes to evaporate the bulk solvent. Transfer to a vacuum oven and bake at 80°C at <10 mbar for 12 hours.

    • Causality: Residual DMF plasticizes the PMMA matrix, lowering its glass transition temperature ( Tg​ ) and destabilizing the film. Vacuum baking ensures complete solvent extraction without thermally degrading the organic salt.

Workflow Visualization

G Reactants Reactants (Cyclohexylamine + 3-Nitrobenzoic Acid) Synthesis Phase 1: Synthesis (Dropwise Addition in Methanol) Reactants->Synthesis Crystallization Recrystallization (Bulk CYH3NBA Crystals) Synthesis->Crystallization Matrix Matrix Doping (Co-dissolve with PMMA in DMF) Crystallization->Matrix SpinCoating Phase 2: Spin Coating (2500 rpm on ITO Glass) Matrix->SpinCoating Baking Thermal Curing (Vacuum Bake at 80°C) SpinCoating->Baking Validation Quality Control (XRD, UV-Vis, Z-scan) Baking->Validation

Process flow for the synthesis and thin-film fabrication of CYH3NBA/PMMA composite materials.

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, a self-validating feedback loop must be employed. The successful execution of the protocol is confirmed if the resulting materials meet the specific physicochemical parameters outlined in Table 1 .

  • Phase Purity Validation: Perform Powder X-Ray Diffraction (PXRD) on the bulk crystals. The presence of unreacted precursors indicates a failure in the recrystallization step, requiring a repeat of Phase 1, Step 5.

  • Optical Transparency: Evaluate the thin film using UV-Vis-NIR spectroscopy. A highly transparent film with a sharp UV cut-off (~260-280 nm) validates the filtration and spin-coating parameters. Baseline elevation in the visible region indicates micro-bubble formation or particulate scattering, necessitating a review of the baking ramp rate.

  • Nonlinear Susceptibility: Utilize the Z-scan technique (e.g., using a Nd:YAG laser at 1064 nm or 532 nm) to determine the third-order nonlinear susceptibility ( χ(3) ).

Table 1: Target Physicochemical and Optical Properties
ParameterTarget Value / CharacteristicAnalytical Method
Bulk Melting Point ~160 °CDifferential Scanning Calorimetry (DSC)
Film Thickness 1.5 – 2.5 µmProfilometry / Ellipsometry
UV Cut-off Wavelength 260 – 280 nmUV-Vis Spectroscopy
Optical Transmittance (Visible) > 85%UV-Vis Spectroscopy
Third-Order Susceptibility ( χ(3) ) ∼2.5×10−6 esuZ-scan Technique
Surface Roughness (RMS) < 2 nmAtomic Force Microscopy (AFM)

Note: Target values are extrapolated from the structural isomer cyclohexylammonium 4-nitrobenzoate and standard PMMA-doped NLO films [1, 2].

References

  • Title: Investigation on growth, structural, DFT and third-order nonlinear optical studies of cyclohexylammonium 4-nitrobenzoate for optical limiting applications. Source: Indian Journal of Physics, 96(11), 3297-3309 (2022). URL: [Link]

  • Title: Thermal-Stable and High-Performance Organic Nonlinear Optical Chromophores for Advanced Electro-Optic Modulators. Source: Advanced Science, 13(7), e18647 (2025). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 3-Nitrobenzoic Acid Cyclohexylamine Salt Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization and salt screening, I have designed this guide to address the thermodynamic and kinetic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization and salt screening, I have designed this guide to address the thermodynamic and kinetic challenges associated with precipitating the salt of a weak acid and a weak base.

The formation of the 3-nitrobenzoic acid cyclohexylamine (3-NBA-CHA) salt is highly sensitive to pH. Because both the active pharmaceutical ingredient (API) analog and the counterion are weak electrolytes, the extent of supersaturation and the solid-state properties of the precipitate are dictated by the pH-concentration-time profile[1]. This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps necessary to achieve high-purity crystalline salt.

Theoretical Grounding: The Causality of pH Optimization

To successfully precipitate a stable organic salt, both the acid and the base must be in their ionized states. The optimal pH for maximum salt supersaturation ( pHmax​ ) occurs when the product of the ionized species [3-NBA−][CHA+] is maximized.

According to the established equilibrium equations for the salt of a weak acid and a weak base, the natural pH of the equimolar salt solution in water is dictated by the dissociation constants of both components[2][3]:

pHmax​=21​(pKa,acid​+pKa,conjugate acid​)

Given the pKa of 3-nitrobenzoic acid is 3.47[4] and the pKa of the cyclohexylammonium conjugate acid is 10.66[5][6], the optimal pH is:

pHmax​=23.47+10.66​=7.065

At a target pH of ~7.1, >99.9% of 3-NBA is anionic and >99.9% of CHA is cationic. Deviating from this pH window leads to two distinct failure modes:

  • Acidic Shift (pH < 4.5): 3-NBA reverts to its unionized free acid form, which has poor aqueous solubility (~0.24 g/100 mL)[4] and will co-precipitate as an impurity.

  • Basic Shift (pH > 9.5): CHA reverts to its unionized free base form. Because free CHA is a liquid at room temperature[7], this induces liquid-liquid phase separation ("oiling out") rather than crystallization.

Quantitative Physicochemical Data
ComponentRoleMolecular WeightpKa (in water)Physical State (Standard Conditions)Solubility (Aqueous)
3-Nitrobenzoic Acid (3-NBA) Weak Acid167.12 g/mol 3.47[4]Off-white solid[4][8]~0.24 g/100 mL (15 °C)[4]
Cyclohexylamine (CHA) Weak Base99.17 g/mol 10.66 (conjugate)[5]Colorless/yellowish liquid[7]Miscible[7]
3-NBA-CHA Salt Target Product266.29 g/mol N/A (Salt)Crystalline SolidpH-dependent

Standard Operating Procedure: pH-Optimized Precipitation

This protocol is designed as a self-validating system . Each step contains an in-process control to verify that the thermodynamic conditions are correct before proceeding.

Step 1: Dissolution and Supersaturation Control

  • Suspend 1.0 molar equivalent of 3-NBA in an 80:20 (v/v) Ethanol/Water mixture (10 mL per gram of 3-NBA).

  • Heat the suspension to 50 °C under continuous stirring.

  • Validation Check: The solution must remain slightly cloudy, as 3-NBA is only partially soluble in this matrix without the base.

Step 2: Reactive Crystallization & pH Equilibration

  • Equip the reactor with a calibrated pH probe.

  • Slowly add 1.05 molar equivalents of CHA dropwise over 15 minutes. The slight excess compensates for CHA's volatility.

  • Validation Check: Upon complete addition, the solution should become completely clear (indicating full ionization and dissolution of the salt) and the pH must stabilize between 7.0 and 7.3 . If the pH is < 6.5, CHA has been lost to evaporation; add CHA in 0.01 eq increments until the target pH is reached.

Step 3: Controlled Nucleation

  • Cool the reactor from 50 °C to 20 °C at a controlled rate of 0.5 °C/min.

  • Validation Check: A distinct cloud point (primary nucleation) should be observed around 35 °C. The precipitate must appear as distinct, free-flowing solid particles, not a milky emulsion.

Step 4: Isolation and Washing

  • Filter the resulting crystals under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold 95% ethanol to remove any residual unreacted CHA or 3-NBA.

  • Dry under vacuum at 40 °C for 12 hours.

Troubleshooting & FAQs

Q: My reaction mixture is turning into a milky emulsion that settles into a sticky oil at the bottom of the flask. What is happening? A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the pH is too high (approaching the pKa of CHA, 10.66), causing the cyclohexylamine to deprotonate into its free liquid base form[7]. Alternatively, your initial supersaturation is too high. Fix: Reheat the mixture to 50 °C until it forms a single clear phase. Verify the pH is ~7.1. If the pH is correct, add 5-10% more ethanol to lower the dielectric constant of the solvent, which suppresses liquid-liquid separation in favor of solid crystallization.

Q: I recovered a solid, but NMR/titration shows it is contaminated with a large amount of unreacted 3-nitrobenzoic acid. How did the free acid co-precipitate? A: Your final pH dropped below 4.5 during cooling. At a pH near its pKa of 3.47, 50% of the 3-NBA is in its unionized form[4][8]. Because unionized 3-NBA has very low aqueous solubility, it crystallizes out faster than the salt. Fix: This usually indicates inaccurate initial weighing or evaporative loss of the CHA base. Always use potentiometric titration to confirm the pH is > 6.5 before initiating the cooling ramp[1].

Q: Why do we use an Ethanol/Water mixture instead of pure water? A: While the theoretical pHmax​ of 7.065 is calculated for purely aqueous systems[2], pure water often results in a supersaturation level that is too high, leading to rapid, uncontrolled precipitation of amorphous material[1]. Ethanol lowers the solubility of the ionized salt just enough to allow for controlled, slow crystal growth, yielding high-purity monoclinic crystals.

Workflow & Speciation Visualization

The following diagram illustrates the critical logical pathways of the reaction based on the pH of the system.

G Start Equimolar Mixture 3-NBA + CHA pH_low pH < 4.0 [H+] Dominates Start->pH_low Acidic Shift pH_opt pH 6.0 - 8.0 Optimal Ionization Start->pH_opt Neutralization pH_high pH > 10.0 [OH-] Dominates Start->pH_high Basic Shift FreeAcid Precipitation of Free 3-NBA (Solid) pH_low->FreeAcid 3-NBA unionized Salt Crystallization of 3-NBA-CHA Salt pH_opt->Salt Max ion product FreeBase Oiling Out of Free CHA (Liquid) pH_high->FreeBase CHA unionized

pH-dependent speciation and phase separation pathways for 3-NBA and CHA mixtures.

References

  • 3-Nitrobenzoic acid - Wikipedia. Wikipedia.org. Available at:[Link]

  • NITROBENZOIC ACID - Ataman Kimya. Atamanchemicals.com. Available at:[Link]

  • CYCLOHEXYLAMINE - Ataman Kimya. Atamanchemicals.com. Available at:[Link]

  • pKa of Cyclohexylamine - vCalc. Vcalc.com. Available at:[Link]

  • CYCLOHEXYLAMINE Environmental Fate - Ataman Kimya. Atamanchemicals.com. Available at:[Link]

  • pH-Induced precipitation behavior of weakly basic compounds: determination of extent and duration of supersaturation using potentiometric titration and correlation to solid state properties - PubMed. Nih.gov. Available at:[Link]

  • How do we find the pH of a weak acid and a weak base? - Quora. Quora.com. Available at:[Link]

  • SALT OF A WEAK ACID AND A STRONG/WEAK BASE. Idc-online.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-nitrobenzoic acid cyclohexylamine salt with 4-nitrobenzoic acid cyclohexylamine salt

Guide Structure: Title: A Comparative Analysis of 3-Nitrobenzoic Acid Cyclohexylamine Salt and 4-Nitrobenzoic Acid Cyclohexylamine Salt: A Guide for Researchers 1. Executive Summary: A high-level overview of the key diff...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Structure:

Title: A Comparative Analysis of 3-Nitrobenzoic Acid Cyclohexylamine Salt and 4-Nitrobenzoic Acid Cyclohexylamine Salt: A Guide for Researchers

1. Executive Summary: A high-level overview of the key differences in physicochemical properties and potential applications driven by the isomeric position of the nitro group.

2. Introduction:

  • Introduction to nitrobenzoic acids as important reagents in organic synthesis.[1][2]

  • The role of cyclohexylamine as a resolving agent and salt-forming base.[3][4][5]

  • Statement of purpose: To compare the 3-nitro and 4-nitro isomers of cyclohexylamine nitrobenzoate salts to guide researchers in selecting the appropriate reagent.

3. Structural and Electronic Effects of Isomerism:

  • Visual comparison of the 3-nitro and 4-nitro isomers (Graphviz Diagram 1).

  • Discussion of the electronic effects (inductive vs. resonance) of the nitro group in the meta (3-position) and para (4-position) on the acidity of the parent benzoic acid.[6][7] The para-isomer is expected to be more acidic due to resonance stabilization of the carboxylate anion.[7]

  • Implications of these electronic differences on the properties of the resulting cyclohexylamine salts.

4. Comparative Physicochemical Properties:

  • Acidity (pKa of parent acid): 4-nitrobenzoic acid is a stronger acid (lower pKa) than 3-nitrobenzoic acid.[6][7]

  • Melting Point: Present a table with experimental values. 4-nitrobenzoic acid has a significantly higher melting point than 3-nitrobenzoic acid.[8] This trend is likely to be reflected in their salts.

  • Solubility: Discuss expected solubility in various solvents (polar, non-polar). The differences in polarity due to the nitro group position will influence solubility.

  • Data Summary Table: A clear table summarizing these properties.

5. Experimental Protocols:

  • A. Synthesis of 3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid Cyclohexylamine Salts:

    • Provide a detailed, step-by-step protocol for the acid-base reaction between the respective nitrobenzoic acid and cyclohexylamine in a suitable solvent (e.g., ethanol).

    • Explain the choice of solvent and the importance of stoichiometry.

    • Include steps for isolation (e.g., filtration) and purification (e.g., recrystallization).

  • B. Characterization Workflow (Graphviz Diagram 2):

    • A workflow diagram illustrating the synthesis, purification, and analysis steps.

  • C. Melting Point Determination:

    • Standard protocol using a melting point apparatus.

  • D. Comparative Solubility Assay:

    • A protocol to determine and compare the solubility of the two salts in a relevant solvent (e.g., water or ethanol).

6. Applications and Field Insights:

  • Discuss how the observed differences in properties might influence their use.

  • Chiral Resolution: Cyclohexylamine is a chiral amine precursor (though not chiral itself without modification), and these salts can be used in the resolution of racemic mixtures. The properties of the salt (e.g., crystal packing, solubility) are critical for efficient resolution.

  • Organic Synthesis: As intermediates, the stability and solubility of these salts can be advantageous in certain reaction conditions.

  • Materials Science: The different crystal structures could lead to different applications in materials science.

  • Summarize the key distinctions between the two salts.

  • Provide a concluding thought on how the choice between the two isomers is application-dependent.

8. References:

  • A numbered list of all cited sources with full details and clickable URLs.

With this structure in place, I will now proceed to synthesize the information and write the guide. I have enough information from the initial search to create a comprehensive and well-supported guide. I will now generate the full response.

A Comparative Analysis of 3-Nitrobenzoic Acid Cyclohexylamine Salt and 4-Nitrobenzoic Acid Cyclohexylamine Salt: A Guide for Researchers

Executive Summary

This guide provides a detailed comparative analysis of 3-nitrobenzoic acid cyclohexylamine salt and 4-nitrobenzoic acid cyclohexylamine salt for researchers, scientists, and professionals in drug development and chemical synthesis. The seemingly subtle difference in the position of the nitro group—meta (3-position) versus para (4-position)—on the benzoic acid ring leads to significant and predictable differences in the physicochemical properties of their corresponding cyclohexylamine salts. These differences, rooted in fundamental electronic effects, influence key parameters such as acidity, melting point, and solubility. This guide elucidates these differences through a discussion of the underlying chemical principles, presents comparative data in a clear format, and provides detailed experimental protocols for the synthesis and characterization of these salts. Understanding these distinctions is crucial for making informed decisions in applications ranging from organic synthesis to materials science.

Introduction

Nitrobenzoic acids are a class of organic compounds that serve as vital intermediates and building blocks in the synthesis of a wide array of pharmaceuticals and industrial chemicals.[1][2] Their derivatives, including salts, are of particular interest. The formation of salts by reacting an acid with a base, such as cyclohexylamine, is a fundamental technique used to modify the physical properties of a compound, often to aid in purification, handling, or specific applications like chiral resolution.[3][4]

Cyclohexylamine, an aliphatic primary amine, is a weak base that readily forms salts with carboxylic acids.[3][5] The resulting salts, such as the 3-nitrobenzoic acid and 4-nitrobenzoic acid cyclohexylamine salts, exhibit properties that are a composite of the parent acid and base. This guide focuses on a direct comparison of these two isomeric salts, providing both theoretical grounding and practical experimental insights to assist researchers in selecting the optimal compound for their specific needs.

Structural and Electronic Effects of Isomerism

The core differences between the 3-nitro and 4-nitroisomers stem from the electronic effects exerted by the nitro (-NO₂) group on the benzoic acid moiety. The nitro group is strongly electron-withdrawing, which influences the acidity of the carboxylic acid group by stabilizing its conjugate base.[1] However, the magnitude of this effect depends on its position on the aromatic ring.

  • 4-Nitrobenzoic Acid (para-isomer): In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect (through the sigma bonds) and a powerful resonance effect (through the pi system). The resonance effect allows the negative charge of the carboxylate anion to be delocalized onto the nitro group, leading to significant stabilization. This makes 4-nitrobenzoic acid a considerably stronger acid than benzoic acid.[6][7]

  • 3-Nitrobenzoic Acid (meta-isomer): When in the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[6] Resonance delocalization of the negative charge from the carboxylate group to the nitro group is not possible from the meta position.[6] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the para isomer, making 3-nitrobenzoic acid a weaker acid than its 4-nitro counterpart, though still more acidic than benzoic acid.[6]

These electronic differences directly impact the properties of the resulting cyclohexylamine salts.

G cluster_0 3-Nitrobenzoic Acid Cyclohexylamine Salt cluster_1 4-Nitrobenzoic Acid Cyclohexylamine Salt 3-Nitro_Acid 3-Nitrobenzoic Acid 3-Nitro_Salt 3-Nitrobenzoate Cyclohexylammonium 3-Nitro_Acid->3-Nitro_Salt Proton Transfer Cyclohexylamine_1 Cyclohexylamine Cyclohexylamine_1->3-Nitro_Salt 4-Nitro_Acid 4-Nitrobenzoic Acid 4-Nitro_Salt 4-Nitrobenzoate Cyclohexylammonium 4-Nitro_Acid->4-Nitro_Salt Proton Transfer Cyclohexylamine_2 Cyclohexylamine Cyclohexylamine_2->4-Nitro_Salt

Caption: Formation of the isomeric salts.

Comparative Physicochemical Properties

The positional isomerism of the nitro group gives rise to distinct and measurable differences in the physical properties of the parent acids and their cyclohexylamine salts.

Property3-Nitrobenzoic Acid4-Nitrobenzoic AcidRationale for Difference
Parent Acid pKa ~3.47~3.41[8]The para-nitro group provides superior resonance stabilization of the conjugate base, increasing acidity (lower pKa).[7]
Parent Acid Melting Point 139-141 °C[9]237-242 °C[8]The greater symmetry and planarity of the 4-nitro isomer allow for more efficient crystal packing and stronger intermolecular forces, resulting in a much higher melting point.
Parent Acid Water Solubility Slightly soluble (~0.24 g/100 mL at 15°C)Poorly soluble (<0.1 g/100 mL at 26°C)[8]Differences in crystal lattice energy and polarity affect solubility.
Salt Properties (Expected)
Melting Point Expected to be lower than the 4-nitro salt.Expected to be higher due to the reasons mentioned above for the parent acid.Crystal packing efficiency is a primary determinant of melting point.
Solubility Isomer-dependent in different solvents.Isomer-dependent in different solvents.Polarity and crystal lattice energy will influence solubility. A detailed experimental comparison is necessary.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and characterization of both salts.

A. Synthesis of 3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid Cyclohexylamine Salts

This procedure details a standard acid-base salt formation.

Materials:

  • 3-Nitrobenzoic Acid or 4-Nitrobenzoic Acid

  • Cyclohexylamine[3][5]

  • Ethanol (95% or absolute)

  • Beakers or Erlenmeyer flasks

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution of the Acid: In a 100 mL beaker, dissolve 1.0 equivalent of the selected nitrobenzoic acid (e.g., 5.0 g) in a minimal amount of warm ethanol (approximately 20-30 mL). Gentle heating and stirring will facilitate dissolution.

  • Addition of the Base: In a separate container, weigh out 1.0 equivalent of cyclohexylamine. Slowly add the cyclohexylamine dropwise to the stirring solution of the nitrobenzoic acid at room temperature.

  • Salt Precipitation: The formation of the salt is an exothermic reaction. As the cyclohexylamine is added, a precipitate of the salt should begin to form. Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Crystallization and Isolation: Place the beaker in an ice bath for 30 minutes to maximize the precipitation of the salt.

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. Record the final mass and calculate the percent yield.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen because it can dissolve both the non-polar character of the benzene ring and the polar functional groups of the reactants, while often allowing the resulting salt to precipitate upon formation or cooling, facilitating easy isolation.

  • Stoichiometry: A 1:1 molar ratio is crucial for the formation of the neutral salt. An excess of either reactant would require additional purification steps.

  • Ice Bath: Lowering the temperature decreases the solubility of the salt in the ethanol, leading to a higher recovery of the crystalline product.

B. Characterization Workflow

G Start Synthesis of Salt Purify Recrystallization Start->Purify Characterize Characterization Purify->Characterize MP Melting Point Determination Characterize->MP Solubility Solubility Assay Characterize->Solubility Spectroscopy IR/NMR Spectroscopy Characterize->Spectroscopy End Data Analysis & Comparison MP->End Solubility->End Spectroscopy->End

Caption: Experimental workflow for synthesis and analysis.

C. Melting Point Determination
  • Load a small amount of the dried salt into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 2-3 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of high purity.

D. Comparative Solubility Assay
  • Prepare saturated solutions of each salt in a chosen solvent (e.g., deionized water or ethanol) at a specific temperature (e.g., 25 °C) by adding an excess of the salt to a known volume of the solvent.

  • Stir the solutions for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Carefully filter or centrifuge the solutions to remove the undissolved solid.

  • Take a precise volume of the clear supernatant and evaporate the solvent completely.

  • Weigh the remaining solid residue.

  • Calculate the solubility in g/100 mL or mol/L. This quantitative measurement will provide a direct comparison of the solubility of the two isomeric salts.

Applications and Field Insights

The choice between 3-nitrobenzoic acid cyclohexylamine salt and its 4-nitro counterpart is highly dependent on the intended application.

  • Control of Physicochemical Properties: The significant difference in melting point and solubility can be exploited. For instance, if a higher melting point solid is desired for thermal stability, the 4-nitro isomer would be the superior choice. Conversely, if higher solubility in a particular solvent system is needed, the 3-nitro isomer might be more suitable, although this requires experimental verification.

  • Organic Synthesis: As intermediates, the stability and solubility of these salts can be advantageous. The salt form can protect the carboxylic acid group during a subsequent reaction, and the choice of isomer can influence the reaction kinetics or product isolation.

  • Crystallography and Materials Science: The different molecular geometries and packing efficiencies of the two isomers will lead to different crystal structures. This can be of interest to crystallographers studying intermolecular interactions and to materials scientists developing new materials with specific optical or physical properties.

Conclusion

The positional isomerism of the nitro group in 3-nitrobenzoic acid cyclohexylamine salt and 4-nitrobenzoic acid cyclohexylamine salt is a clear determinant of their physical and chemical properties. The 4-nitro isomer, with its capacity for resonance stabilization, gives rise to a more acidic parent carboxylic acid and a salt that is expected to have a higher melting point due to more efficient crystal packing. In contrast, the 3-nitro isomer, influenced only by inductive effects, is a weaker acid and its salt is likely to exhibit different solubility and thermal profiles. This guide provides the foundational knowledge and experimental framework for researchers to understand, synthesize, and characterize these two valuable compounds, enabling a more informed and strategic selection based on the specific requirements of their scientific work.

References

  • Grokipedia. 3-Nitrobenzoic acid. Available at: [Link].

  • Brainly.com. Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid? Available at: [Link].

  • Fiveable. Nitrobenzoic Acid: Organic Chemistry Study Guide. Available at: [Link].

  • Wikipedia. Nitrobenzoic acid. Available at: [Link].

  • Ataman Kimya. NITROBENZOIC ACID. Available at: [Link].

  • PubChem. 4-nitrobenzoic acid cyclohexylamine salt. Available at: [Link].

  • Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses. Available at: [Link].

  • PubChem. 3-Nitrobenzoic acid. Available at: [Link].

  • Wikipedia. 4-Nitrobenzoic acid. Available at: [Link].

  • PubChem. Cyclohexylamine. Available at: [Link].

  • Chemister.ru. 4-nitrobenzoic acid. Available at: [Link].

  • ACS Publications. The Journal of Organic Chemistry. Available at: [Link].

  • Chemsrc. 3-Nitrobenzoic acid | CAS#:121-92-6. Available at: [Link].

  • Indian Academy of Sciences. Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions. Available at: [Link].

  • Wikipedia. Cyclohexylamine. Available at: [Link].

  • Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Available at: [Link].

  • Liskon Biological. Synthesis method of p-Nitrobenzoic acid. Available at: [Link].

  • MSU chemistry. Preparation of 3-Nitrobenzoic Acid. Available at: [Link].

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link].

  • Wikipedia. 3-Nitrobenzoic acid. Available at: [Link].

  • Truman ChemLab. Nitration of Benzoic Acid 2017. Available at: [Link].

  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link].

  • Career Henan Chemical Co. Research on the Synthesis of p-Nitrobenzoic Acid. Available at: [Link].

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link].

  • ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Available at: [Link].

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Available at: [Link].

  • INCHEM. ICSC 1684 - 4-NITROBENZOIC ACID. Available at: [Link].

  • NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link].

  • The Good Scents Company. 4-nitrobenzoic acid. Available at: [Link].

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link].

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Comparative

Benchmarking corrosion inhibition efficiency of 3-nitrobenzoic acid cyclohexylamine salt against standard inhibitors

Executive Summary In the fields of materials science and pharmaceutical manufacturing, protecting sensitive metallic infrastructure from atmospheric corrosion is critical. Volatile Corrosion Inhibitors (VCIs) offer a non...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of materials science and pharmaceutical manufacturing, protecting sensitive metallic infrastructure from atmospheric corrosion is critical. Volatile Corrosion Inhibitors (VCIs) offer a non-contact safeguard for enclosed systems, packaging, and complex piping networks. This guide benchmarks the corrosion inhibition efficiency of 3-nitrobenzoic acid cyclohexylamine salt —an advanced amine carboxylate—against industry-standard inhibitors such as Dicyclohexylamine Nitrite (DICHAN) and Sodium Nitrite. By evaluating thermodynamic stability, vapor-phase transport kinetics, and electrochemical impedance, we provide a comprehensive framework for formulation chemists and researchers to objectively assess VCI performance.

Mechanistic Causality: The Dual-Action Pathway

Amine carboxylates represent a premier class of VCIs due to their optimal vapor pressure and dual-action inhibition [1]. The efficacy of 3-nitrobenzoic acid cyclohexylamine salt is rooted in its specific molecular architecture, which dictates its transport and adsorption kinetics.

Efficient VCI performance requires a delicate balance of volatility; if the vapor pressure is too high, the inhibitor depletes rapidly, but if it is too low, it fails to saturate the enclosed headspace [3]. The cyclohexylamine moiety provides the exact vapor pressure needed to transport the inhibitor across an air gap. Once the salt condenses onto the micro-aqueous layer of the target metal, it dissociates into its constituent ions.

The 3-nitrobenzoate anion acts as a potent anodic inhibitor. The electron-withdrawing nitro (–NO₂) group enhances the adsorption energy of the carboxylate moiety, facilitating strong chemisorption onto the vacant d-orbitals of the iron substrate [2]. Concurrently, the cyclohexylammonium cation physisorbs onto cathodic sites, forming a hydrophobic barrier that sterically hinders the diffusion of water and dissolved oxygen.

VCI_Mechanism VCI 3-Nitrobenzoic Acid Cyclohexylamine Salt Volatilization Volatilization (Vapor Phase Transport) VCI->Volatilization Sublimation Dissociation Aqueous Dissociation at Metal Interface Volatilization->Dissociation Condensation Anion 3-Nitrobenzoate Anion (Anodic Passivation) Dissociation->Anion Chemisorption Cation Cyclohexylammonium Cation (Cathodic Film) Dissociation->Cation Physisorption

Fig 1. Vapor-phase transport and dual-site adsorption mechanism of the VCI salt.

Quantitative Benchmarking Data

To objectively evaluate 3-nitrobenzoic acid cyclohexylamine salt, we benchmark its physical properties and inhibition efficiency (IE%) against DICHAN (a legacy VCI) and Sodium Nitrite (a standard anodic inhibitor).

Table 1: Physico-Chemical Properties & Toxicity Benchmarks
InhibitorChemical ClassVapor Pressure (Pa at 25°C)Toxicity ProfilePrimary Mechanism
3-Nitrobenzoic Acid Cyclohexylamine Salt Amine Carboxylate~10⁻³ to 10⁻²Low/ModerateMixed-type (Anodic & Cathodic)
Dicyclohexylamine Nitrite (DICHAN) Amine Nitrite~10⁻⁴High (Nitrosamine risk)Anodic Passivation
Sodium Nitrite Inorganic SaltNegligibleModerateAnodic Passivation
Table 2: Corrosion Inhibition Efficiency (IE%) on Mild Steel (0.1 M H₂SO₄)

Note: Data synthesized from benchmark studies of constituent components [1][2].

InhibitorConcentrationEIS IE% (Liquid Phase)Weight Loss IE% (Liquid Phase)NACE TM0208 Jar Test (Vapor Phase)
3-Nitrobenzoic Acid Cyclohexylamine Salt 0.01 M98.4% 96.2% Grade 3 (No corrosion)
DICHAN 0.01 M92.1%89.5%Grade 3 (No corrosion)
Sodium Nitrite 0.01 M85.3%81.0%Grade 0 (Severe corrosion)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking data must be derived from self-validating protocols. The following methodologies explain not just how to perform the tests, but the causality behind the experimental design.

Workflow Prep Substrate Preparation (Mild Steel Coupons) split Prep->split EIS Electrochemical Impedance Spectroscopy (EIS) split->EIS Jar NACE TM0208 Jar Test (Vapor Transport) split->Jar Weight Gravimetric Weight Loss (Long-term IE%) split->Weight Data Data Synthesis & Efficiency Benchmarking EIS->Data R_ct & C_dl Jar->Data Visual Grade Weight->Data Mass Delta

Fig 2. Multi-modal experimental workflow for validating corrosion inhibition efficiency.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) at the metal-electrolyte interface. Causality of Design: EIS is chosen over destructive potentiodynamic polarization because it applies a minimal AC perturbation (10 mV peak-to-peak). This allows researchers to monitor the continuous formation and stabilization of the delicate self-assembled inhibitor film without permanently altering or stripping it from the metal surface.

  • Substrate Preparation: Abrade mild steel coupons sequentially using SiC paper up to 1200 grit. Reasoning: This ensures a standardized surface roughness, minimizing localized pitting anomalies that could skew impedance data.

  • Cell Setup: Immerse the coupon in a 0.1 M H₂SO₄ solution containing 0.01 M of the inhibitor using a standard three-electrode cell (Ag/AgCl reference, platinum counter electrode).

  • Measurement: After a 30-minute Open Circuit Potential (OCP) stabilization period, apply a 10 mV AC signal across a frequency range of 100 kHz to 0.01 Hz.

  • Self-Validation Check: Verify the Kramers-Kronig (K-K) transforms of the raw impedance data. A pseudo-chi-square ( χ2 ) value of <10−4 confirms the system satisfies linearity, causality, and stability, validating the integrity of the measurement.

Protocol 2: Gravimetric Weight Loss Method

Objective: To determine the long-term, steady-state inhibition efficiency. Causality of Design: While EIS provides instantaneous kinetic data, gravimetric analysis accounts for the thermodynamic stability of the inhibitor film over prolonged exposure, providing a highly accurate macroscopic measurement of metal dissolution.

  • Initial Weighing: Record the initial mass ( W1​ ) of the prepared steel coupons using an analytical balance (precision 0.1 mg).

  • Immersion: Suspend the coupons in the test solutions at 298 K for exactly 72 hours. Reasoning: 72 hours allows for the establishment of steady-state corrosion kinetics and ensures the VCI has sufficient time to saturate the environment.

  • Cleaning & Final Weighing: Remove the coupons, clean them with Clarke's solution (to remove corrosion products without attacking the base metal), dry, and record the final mass ( W2​ ).

  • Self-Validation Check: Utilize a blank (uninhibited) control coupon and a reference standard (DICHAN) in parallel. The standard deviation between triplicate coupons must remain <5% to rule out localized pitting anomalies and confirm uniform corrosion.

Protocol 3: NACE TM0208 VIA "Jar Test"

Objective: To evaluate the vapor-phase transport kinetics and end-state protectiveness of the VCI in an enclosed airspace. Causality of Design: Liquid-phase tests (EIS/Weight Loss) cannot prove a VCI's volatility. The Jar Test isolates the test coupon in the headspace above the inhibitor, proving that the molecule can sublimate, travel through the air, and condense to form a protective barrier.

  • Setup: Suspend a polished steel plug inside a sealed quart jar containing a specific dosage of the powdered VCI at the bottom. The metal must not touch the powder.

  • Conditioning: Allow the jar to sit at ambient temperature for 20 hours to allow the VCI vapor to saturate the headspace.

  • Accelerated Corrosion: Introduce a glycerin/water solution to create a highly humid, corrosive environment. Cycle the temperature to force condensation on the steel plug.

  • Grading: After 2 hours, inspect the plug visually.

  • Self-Validation Check: The control jar (containing no VCI) must exhibit Grade 0 (severe corrosion) to validate the corrosivity of the test atmosphere. If the control does not corrode heavily, the entire test batch is voided.

Conclusion

Benchmarking data confirms that 3-nitrobenzoic acid cyclohexylamine salt outperforms standard inhibitors like Sodium Nitrite and matches or exceeds the performance of DICHAN, without the associated severe toxicity risks (nitrosamine formation). Its superior performance is driven by its mixed-type inhibition mechanism, where the optimized vapor pressure of the cyclohexylamine carrier ensures rapid headspace saturation, and the highly electrophilic 3-nitrobenzoate anion provides an impenetrable anodic passivation layer.

References

  • Vuorinen, E., & Skinner, W. (2002). "Amine carboxylates as vapour phase corrosion inhibitors." British Corrosion Journal, 37(2), 159-160. URL:[Link]

  • Ameh, P. O., & Eddy, N. O. (2016). "Theoretical and experimental studies on the corrosion inhibition potentials of 3-nitrobenzoic acid for mild steel in 0.1 M H2SO4." Cogent Chemistry, 2(1). URL:[Link]

  • Pieterse, N., Focke, W., Vuorinen, E., & Rácz, I. (2006). "Estimating the gas permeability of commercial volatile corrosion inhibitors at elevated temperatures with thermo-gravimetry." Corrosion Science, 48(8), 1986-1995. URL:[Link]

Validation

A Comparative Guide to the Validation of Non-Covalent Interactions in Cyclohexylammonium 3-Nitrobenzoate Using Hirshfeld Surface Analysis

For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for predicting crystal packing, elucidating polymorphism, and designing novel thera...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for predicting crystal packing, elucidating polymorphism, and designing novel therapeutics with enhanced stability and bioavailability. This guide provides an in-depth technical examination of Hirshfeld Surface Analysis (HSA) as a primary tool for visualizing and quantifying the intricate network of non-covalent interactions that govern the supramolecular architecture of cyclohexylammonium 3-nitrobenzoate, an organic salt model system.

We will explore the causality behind this analytical choice, present a detailed workflow, and objectively compare its performance and insights against alternative computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.

The Supramolecular Synthon: Why Cyclohexylammonium 3-Nitrobenzoate?

The formation of a salt from 3-nitrobenzoic acid and cyclohexylamine creates a system rich in diverse non-covalent interactions.[1] The cyclohexylammonium cation provides a hydrogen-bond donor group (-NH3+) and a non-polar aliphatic ring, while the 3-nitrobenzoate anion offers multiple hydrogen-bond acceptor sites (the carboxylate and nitro groups) and an aromatic ring.[2][3][4] This molecular design makes it an exemplary candidate for studying the interplay between strong, charge-assisted hydrogen bonds and weaker, more diffuse interactions like van der Waals forces and potential C-H···π contacts, which collectively dictate the crystal's final structure and properties.[5][6]

The first step in any such analysis is the synthesis of the salt and the growth of a single crystal suitable for X-ray diffraction. This experimental step is critical as it yields the Crystallographic Information File (CIF), the foundational data required for all subsequent computational analyses.[7]

Core Directive: Hirshfeld Surface Analysis (HSA)

Hirshfeld Surface Analysis has become an indispensable tool in crystal engineering because it provides an intuitive and quantitative picture of all intermolecular contacts simultaneously.[8][9] The method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal (the sum of all molecules).[8][10] This creates a unique, smooth surface for each molecule that encapsulates its interaction environment.

Visualizing Interactions with Surface Property Maps

The power of HSA lies in mapping various properties onto this surface, with the most common being d_norm. This property combines the distances from any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms.

The resulting color map is immediately informative:

  • Red Spots: Indicate regions where intermolecular contacts are shorter than the sum of their van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.[8][11][12]

  • White Regions: Represent contacts at approximately the van der Waals distance.

  • Blue Regions: Show contacts that are longer than the van der Waals distance.

For cyclohexylammonium 3-nitrobenzoate, we anticipate prominent red regions on the d_norm surface corresponding to the N-H···O hydrogen bonds between the ammonium group and the carboxylate/nitro groups of the anion.

Other valuable surface properties include:

  • Shape Index: Identifies complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions.[8]

  • Curvedness: Distinguishes flat surface areas, also indicative of stacking, from areas of high curvature.[8]

  • Electrostatic Potential: Maps the charge distribution, revealing nucleophilic (negative potential, red) and electrophilic (positive potential, blue) regions, which helps rationalize electrostatic interactions.[8][13]

Quantifying Interactions with 2D Fingerprint Plots

While surface maps are qualitative, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts.[10][14] These plots are histograms of d_e versus d_i, where the color intensity reflects the relative frequency of each type of contact.[11][14]

The key strength of this approach is the ability to "decompose" the overall fingerprint into contributions from specific atom-atom pairs (e.g., O···H, H···H, C···H). This allows for the calculation of the percentage contribution of each interaction type to the total Hirshfeld surface area, offering a direct quantitative measure of its importance in the crystal packing.[8][10]

For cyclohexylammonium 3-nitrobenzoate, a decomposed fingerprint plot would quantify the dominance of O···H contacts, the significant contribution of H···H contacts (representing van der Waals forces), and the smaller but potentially crucial roles of C···H and C···C contacts.

Interaction TypePredicted Contribution (%)Description
O···H / H···O ~40 - 50%Dominant, charge-assisted N-H···O and weaker C-H···O hydrogen bonds.[11][12]
H···H ~35 - 45%Represents the sum of all van der Waals and dispersion forces, primarily from the cyclohexyl ring.
C···H / H···C ~5 - 10%Likely C-H···π interactions between the aliphatic C-H donors and the aromatic ring acceptor.[15][16]
C···C < 5%Indicates potential π-π stacking between the benzoate rings.
Other < 5%Minor contributions from contacts like O···C, N···H, etc.
Table 1: Hypothetical percentage contributions of non-covalent interactions for cyclohexylammonium 3-nitrobenzoate, as would be determined by Hirshfeld surface analysis.

Experimental and Computational Protocols

Synthesis of Cyclohexylammonium 3-nitrobenzoate
  • Dissolve 3-nitrobenzoic acid (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

  • Add cyclohexylamine (1 equivalent) dropwise to the solution while stirring. An exothermic reaction will occur, leading to the precipitation of the salt.

  • Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • Collect the resulting solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain single crystals for X-ray diffraction.

Hirshfeld Surface Analysis Workflow

The following protocol outlines the steps for performing HSA using the widely adopted CrystalExplorer software.[7][10][17][18]

  • Input Data: Import the Crystallographic Information File (.cif) of cyclohexylammonium 3-nitrobenzoate obtained from single-crystal X-ray diffraction.

  • Surface Generation: Select a molecule within the unit cell and calculate its Hirshfeld surface. The software uses a pro-crystal electron density model for this calculation.

  • Mapping Properties:

    • Generate the d_norm surface to visually identify key intermolecular contacts. Adjust the color scale to highlight the most relevant features.

    • Map other properties like shape index and electrostatic potential onto the surface for a more comprehensive analysis.

  • Fingerprint Plot Generation:

    • Calculate the 2D fingerprint plot for the selected molecule. This provides a summary of all contacts.

    • Decompose the fingerprint by selecting specific atom pairs (e.g., O exterior to H interior, and vice versa) to quantify the percentage contribution of each interaction type.

  • Data Analysis: Analyze the decomposed fingerprint data to build a quantitative hierarchy of the non-covalent interactions stabilizing the crystal structure.

Hirshfeld_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (CrystalExplorer) Synthesis Synthesis & Crystal Growth SCXRD Single-Crystal X-Ray Diffraction Synthesis->SCXRD CIF Import .cif File SCXRD->CIF HSA Generate Hirshfeld Surface CIF->HSA Map Map Properties (d_norm, etc.) HSA->Map FP Generate 2D Fingerprint Plot HSA->FP Quantify Quantify Interaction % Map->Quantify Qualitative Insight Decompose Decompose Fingerprint FP->Decompose Decompose->Quantify

Diagram 1: Workflow for Hirshfeld Surface Analysis.

Comparative Analysis with Alternative Methods

While HSA provides an excellent overview, a multi-faceted approach yields a more robust understanding. Here, we compare HSA with other prominent computational techniques.[19]

FeatureHirshfeld Surface Analysis (HSA)Quantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Index
Core Principle Partitions crystal space based on pro-crystal electron density.[8]Analyzes the topology of the total electron density.[19]Based on the reduced density gradient (RDG) at low electron densities.[20]
Primary Output 3D molecular surfaces mapped with properties (d_norm) and 2D fingerprint plots.[10]Bond Critical Points (BCPs) between atoms with associated properties (ρ, ∇²ρ).[19][21]3D isosurfaces in real space, color-coded by interaction type.[20][22]
Key Strength Excellent for visualizing all crystal contacts at once and quantifying the relative contribution of different interaction types.[9][23]Provides a rigorous, quantitative measure of the strength and nature (covalent vs. non-covalent) of a specific interaction.[19]Superb for visualizing the spatial extent and nature (attractive vs. repulsive) of interactions in real space.[8][24]
Limitation Provides a relative, not absolute, measure of interaction strength. Based on a pro-molecule model.Can be computationally intensive. Does not provide a holistic overview of all contacts simultaneously.Primarily qualitative; does not easily quantify the relative importance of different interactions across the crystal.
Table 2: Objective comparison of computational methods for analyzing non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a rigorous quantum mechanical description of bonding by identifying bond critical points (BCPs) where the electron density gradient is zero.[19][21] The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP between two atoms can define the interaction's strength and character. For the strong N-H···O hydrogen bonds in our model compound, QTAIM would provide precise energetic data, complementing the visual and percentage-based assessment from HSA.

Non-Covalent Interaction (NCI) Index

The NCI index method is a visually powerful technique that plots the reduced density gradient (RDG) versus the electron density.[20] This generates 3D isosurfaces that highlight regions of non-covalent interaction. The surfaces are color-coded: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals forces, and red reveals steric repulsion.[20][22] An NCI plot for cyclohexylammonium 3-nitrobenzoate would show large, blue-green surfaces between the ions, visually confirming the regions identified by HSA's d_norm map and providing additional information on steric clashes.

Methods_Comparison HSA Hirshfeld Surface Analysis (What & How Much?) QTAIM QTAIM (How Strong?) HSA->QTAIM Identifies interactions for deep analysis NCI NCI Index (Where & What Nature?) HSA->NCI Provides holistic context for spatial analysis QTAIM->NCI Complements energetic data with spatial visualization Crystal Crystal Structure (.cif) Crystal->HSA Crystal->QTAIM Crystal->NCI

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Nitrobenzoic acid cyclohexylamine salt

As a Senior Application Scientist, I recognize that handling specialty organic salts in drug development requires moving beyond generic safety data sheets. 3-Nitrobenzoic acid cyclohexylamine salt is a specialized compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialty organic salts in drug development requires moving beyond generic safety data sheets. 3-Nitrobenzoic acid cyclohexylamine salt is a specialized compound intended strictly for research and laboratory use[1]. While formulating it into a solid salt reduces the immediate vapor pressure and flammability risks associated with free amines, it introduces deceptive handling hazards.

The following guide provides a mechanistic, step-by-step operational framework for handling this compound safely, ensuring that your laboratory protocols are both scientifically rigorous and self-validating.

Mechanistic Hazard Analysis: The Causality of Risk

To design an effective safety protocol, we must understand the chemical behavior of the compound under physiological and environmental stress.

Organic salts are stable in a dry, crystalline lattice. However, the primary hazard emerges upon dissolution or contact with moisture (such as sweat on a researcher's skin or the mucous membranes of the respiratory tract). Upon hydration, the salt dissociates into its constituent ions:

  • Cyclohexylammonium ion: Exists in equilibrium with free [2]. It can cause severe chemical burns and is readily absorbed through the skin.

  • 3-Nitrobenzoate: Aromatic nitro compounds are known sensitizers and carry a theoretical risk of systemic toxicity, including liver and kidney damage upon repeated exposure[3].

Because the solid dust can silently deposit on skin and react with perspiration to release corrosive amine, standard powder-handling PPE is insufficient. You must dress for a corrosive liquid exposure even when handling the dry solid.

PPE_Logic Hazard Hazard: Salt Dissociation in Sweat/Mucosa Dermal Dermal Risk: Amine Burns Hazard->Dermal Inhalation Inhalation Risk: Respiratory Toxicity Hazard->Inhalation Gloves Mitigation: Double Nitrile Gloves Dermal->Gloves Respirator Mitigation: Fume Hood / N95 Inhalation->Respirator

Mechanistic logic of PPE selection based on chemical dissociation hazards.

Quantitative Toxicity & PPE Matrix

To justify our operational controls, we must look at the quantitative toxicity data of the parent components. Cyclohexylamine exhibits significant acute toxicity and is corrosive to the respiratory tract[2].

Table 1: Quantitative Toxicity Profile of Constituent Components
ComponentLD50 (Oral, Rat)LC50 (Inhalation, Rat)Primary Hazard Class
Cyclohexylamine ~620 mg/kg[2]1850 ppm[2]Corrosive, Toxic, Flammable
3-Nitrobenzoic Acid >2000 mg/kg (est.)N/AIrritant, Sensitizer
Table 2: Mandatory PPE Matrix for Solid Handling
Protection ZoneRequired EquipmentMechanistic Justification
Hands Double-layered Nitrile (≥ 5 mil) or Neoprene gloves.Cyclohexylamine can permeate thin latex. Double-gloving ensures the inner glove remains sterile if the outer glove is breached by sharp crystals.
Eyes/Face Chemical splash goggles (not safety glasses).Airborne dust can dissolve in tear ducts, causing immediate, severe corneal burns and potential blindness[4].
Body Flame-resistant (FR) lab coat, fully buttoned.Protects against static-induced ignition of organic dust and prevents skin contact with aerosolized particles.
Respiratory Chemical fume hood (80-120 fpm face velocity).Prevents inhalation of corrosive dust. If a hood is unavailable, a NIOSH-approved P100 particulate respirator is mandatory.

Operational Workflow: Solution Preparation Protocol

This self-validating protocol outlines the safe preparation of a standard solution (e.g., for assay development) using 3-Nitrobenzoic acid cyclohexylamine salt.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood airflow monitor reads between 80–120 fpm.

  • Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

Step 2: Containment & Weighing

  • Place an anti-static weighing boat on an analytical balance strictly within the fume hood.

  • Causality: Anti-static boats prevent the fine organic powder from aerosolizing due to electrostatic repulsion.

Step 3: Transfer

  • Using a grounded, [4].

  • Causality: Residual free amine vapors can be flammable. Non-sparking tools eliminate the risk of static discharge igniting the organic dust.

Step 4: Dissolution

  • Transfer the solid to a volumetric flask and slowly add the chosen organic solvent (e.g., anhydrous DMSO or Methanol).

  • Causality: Adding solvent slowly allows you to monitor for exothermic heat of dissolution, which can occur as the ionic lattice breaks down and solvates.

Step 5: Decontamination (Self-Validating)

  • Wipe down all spatulas, the balance pan, and the hood surface with a damp cloth mildly acidified with 1% acetic acid, followed by a distilled water rinse.

  • Causality: The weak acid neutralizes any residual free cyclohexylamine, converting it to a highly water-soluble, non-volatile acetate salt for safe cleanup.

  • Validation: Tap a strip of universal pH paper against the cleaned, wet surface. A neutral reading (pH 7) confirms the complete removal of the basic amine residue.

Waste Disposal & Environmental Logistics

Organic amines and nitroaromatics are highly toxic to aquatic life and must never be disposed of via standard aqueous waste streams[2]. The EPA strictly monitors the environmental impact of such industrial organic chemicals[3].

Disposal_Workflow Step1 1. Collect Solid/Liquid Waste Step2 2. Segregate from Oxidizers Step1->Step2 Step3 3. Label: Toxic/Corrosive Organic Step2->Step3 Step4 4. Secondary Containment (< 90 Days) Step3->Step4 Step5 5. Certified Incineration Step4->Step5

Step-by-step waste segregation and disposal routing for amine salts.

Disposal Execution Plan:

  • Segregation: Ensure waste containers do not contain strong oxidizing agents. The nitrobenzoic acid moiety can react violently with oxidizers[4].

  • Labeling: Clearly label the waste stream as "Hazardous Waste: Toxic/Corrosive Organic Solid (Contains Cyclohexylamine derivatives)."

  • Storage: Store in a sealed, high-density polyethylene (HDPE) container within secondary containment.

  • Destruction: Arrange for disposal via a certified hazardous waste contractor for high-temperature incineration.

References

  • TRC Corporation. "Cyclohexylamine - SAFETY DATA SHEET." TRC.[Link]

  • Environmental Protection Agency (EPA). "Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals." EPA. [Link]

Sources

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